Methyl 2-heptenoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
22104-69-4 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
methyl hept-2-enoate |
InChI |
InChI=1S/C8H14O2/c1-3-4-5-6-7-8(9)10-2/h6-7H,3-5H2,1-2H3 |
InChI Key |
IQQDLHGWGKEQDS-UHFFFAOYSA-N |
SMILES |
CCCCC=CC(=O)OC |
Isomeric SMILES |
CCCC/C=C/C(=O)OC |
Canonical SMILES |
CCCCC=CC(=O)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-heptenoate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-heptenoate is an unsaturated fatty acid ester with the molecular formula C₈H₁₄O₂. This document provides a comprehensive overview of its chemical and physical properties, structural details, and available spectroscopic data. Primarily focusing on the more common (E)-isomer, this guide consolidates essential information for laboratory use and research applications. While specific experimental protocols for the synthesis and analysis of this compound are not extensively documented in readily available literature, this guide furnishes general methodologies applicable to this class of compounds.
Chemical Structure and Isomerism
This compound is an α,β-unsaturated ester. The presence of a carbon-carbon double bond at the C2 position gives rise to geometric isomerism, resulting in two stereoisomers: (E)-methyl 2-heptenoate and (Z)-methyl 2-heptenoate. The (E)-isomer, where the main carbon chain substituents are on opposite sides of the double bond, is generally the more stable and commonly encountered form.
Caption: Chemical structures of this compound isomers.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₂ | PubChem[1][2] |
| Molecular Weight | 142.20 g/mol | PubChem[1] |
| IUPAC Name | methyl (E)-hept-2-enoate | PubChem[1] |
| CAS Number | 22104-69-4 | PubChem[1] |
| Appearance | Clear liquid (presumed) | General knowledge |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Soluble in organic solvents (presumed) | General knowledge |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. The following data has been compiled from available public sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR spectra with peak assignments are not available in the cited sources. However, a ¹H NMR spectrum is noted to have been recorded on a Varian CFT-20 instrument.[1]
General Experimental Protocol for NMR Spectroscopy:
A standard protocol for acquiring NMR spectra of a liquid sample like this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. Typical parameters for ¹H NMR include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a 90-degree pulse and a longer relaxation delay may be used, often with proton decoupling.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard (TMS at 0 ppm).
Caption: A generalized workflow for NMR spectroscopy.
Infrared (IR) Spectroscopy
An FTIR spectrum has been recorded for this compound using a capillary cell with the sample in its neat form.[1] A vapor phase IR spectrum has also been noted, acquired on a DIGILAB FTS-14 instrument.[1]
Expected Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| ~3020-3080 | C-H stretch | Alkene |
| ~2850-2960 | C-H stretch | Alkane |
| ~1720-1740 | C=O stretch | α,β-Unsaturated Ester |
| ~1640-1680 | C=C stretch | Alkene |
| ~1160-1250 | C-O stretch | Ester |
General Experimental Protocol for IR Spectroscopy (Neat Liquid):
-
Sample Preparation: Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Place the salt plates in the sample holder of the IR spectrometer and acquire the spectrum.
-
Background Subtraction: Run a background spectrum of the clean salt plates and subtract it from the sample spectrum to remove atmospheric and instrument-related absorptions.
Mass Spectrometry (MS)
GC-MS data is available for this compound. The analysis was performed on a HITACHI M-80B instrument using electron ionization (EI).[1]
Key Mass-to-Charge Ratios (m/z) and Relative Intensities: [1]
| m/z | Relative Intensity |
| 55 | 99.99 |
| 87 | 95.59 |
| 41 | 84.58 |
| 113 | 59.14 |
| 27 | 50.20 |
General Experimental Protocol for GC-MS:
-
Sample Preparation: Dilute a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or hexane).
-
Injection: Inject a small volume (typically 1 µL) of the diluted sample into the gas chromatograph.
-
Separation: The sample is vaporized and carried by an inert gas through a capillary column, where separation of components occurs based on their boiling points and interactions with the stationary phase.
-
Ionization and Detection: As the separated components elute from the column, they enter the mass spectrometer, where they are ionized (e.g., by electron impact). The resulting ions are then separated by their mass-to-charge ratio and detected.
Synthesis of this compound
General Synthetic Approach (Horner-Wadsworth-Emmons Reaction):
This reaction involves the condensation of an aldehyde or ketone with a phosphonate carbanion. For the synthesis of methyl (E)-2-heptenoate, the reactants would be pentanal and a phosphonate ylide, such as methyl (triphenylphosphoranylidene)acetate or methyl diethylphosphonoacetate.
Caption: Proposed synthesis of Methyl (E)-2-heptenoate.
Biological Activity
No significant signaling pathways or specific biological activities for this compound have been identified in the conducted literature search.
Safety and Handling
Specific safety data for this compound is not available. However, based on the safety information for similar compounds, general laboratory safety precautions should be followed. This includes working in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses), and avoiding inhalation, ingestion, and skin contact.
Conclusion
This compound is a simple α,β-unsaturated ester for which basic physicochemical and spectroscopic data are available, primarily for the (E)-isomer. While detailed experimental protocols for its synthesis and analysis are not extensively published, established methodologies for similar compounds can be readily applied. Further research would be beneficial to fully characterize both the (E) and (Z) isomers and to explore their potential biological activities.
References
"Methyl 2-heptenoate" CAS number and IUPAC name
This guide provides core identification information for Methyl 2-heptenoate, tailored for researchers, scientists, and professionals in drug development.
Chemical Identification
The fundamental identifiers for this compound, including its Chemical Abstracts Service (CAS) number and its systematic name as defined by the International Union of Pure and Applied Chemistry (IUPAC), are summarized below.
| Identifier | Value |
| IUPAC Name | methyl (E)-hept-2-enoate[1][2] |
| CAS Number | 22104-69-4[1][3] |
Logical Relationship of Identifiers
The following diagram illustrates the direct association between the common name of the compound and its primary chemical identifiers.
References
The Enigmatic Presence of Methyl 2-heptenoate in the Plant Kingdom: A Technical Guide
For Immediate Release
This technical guide delves into the natural occurrence of Methyl 2-heptenoate, a volatile organic compound (VOC), within the plant kingdom. Primarily aimed at researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of its detection, quantification, and hypothetical biosynthesis. While its presence in plants appears to be rare, this guide consolidates the current knowledge, focusing on its identification in Annona muricata (soursop) and its significant role in plant-insect interactions.
Natural Occurrence and Quantitative Data
This compound has been identified as a minor volatile constituent in the pulp of soursop (Annona muricata L.). Analysis of soursop pulp volatiles using various solid-phase microextraction (SPME) fibers has consistently detected this fatty acid ester. The quantification of this compound in soursop pulp is detailed in the table below, showcasing the results from different analytical approaches.
| Plant Species | Plant Part | Compound | Analytical Method | Mean Concentration/Abundance (Area % ± SD) | Reference |
| Annona muricata L. | Pulp | This compound | HS-SPME-GC-MS (DVB/CAR/PDMS fiber) | 0.07 ± 0.00 | [1][2] |
| Annona muricata L. | Pulp | This compound | HS-SPME-GC-MS (CAR/PDMS fiber) | 0.12 ± 0.07 | [1][2] |
| Annona muricata L. | Pulp | This compound | HS-SPME-GC-MS (PDMS/DVB fiber) | 0.04 ± 0.01 | [1][2] |
Hypothetical Biosynthesis in Plants
As a fatty acid ester, the biosynthesis of this compound in plants is likely derived from the fatty acid synthesis pathway. This process originates in the plastids with acetyl-CoA. Through a series of enzymatic reactions involving the fatty acid synthase (FAS) complex, a saturated fatty acid chain is built. For this compound, a C7 fatty acid backbone would be required. This could be followed by desaturation to introduce a double bond and subsequent esterification with a methyl group, likely facilitated by a methyltransferase.
Experimental Protocols
The primary method for the analysis of this compound and other volatile compounds in plants is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
HS-SPME Protocol for Soursop Pulp Volatiles
This protocol is based on the methodology described by Santana et al. for the analysis of volatile compounds in soursop pulp.[1][2]
1. Sample Preparation:
-
Soursop fruits are washed and the pulp is separated from the peel and seeds.
-
A specific amount of the pulp (e.g., 5g) is placed into a sealed vial.
-
An aqueous solution of NaCl (e.g., 15% w/v) is added to the vial to improve the release of volatile compounds.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
The vial is incubated at a controlled temperature (e.g., 45°C) for a set period to allow volatiles to accumulate in the headspace.
-
An SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the sample for a defined extraction time (e.g., 30 minutes) to adsorb the volatile compounds.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
The SPME fiber is then inserted into the heated injection port of a gas chromatograph, where the adsorbed volatiles are desorbed.
-
The compounds are separated on a capillary column (e.g., VF-5ms).
-
The separated compounds are detected and identified by a mass spectrometer.
Ecological Role and Signaling
While the direct role of this compound in plant signaling is not documented, its established function as an insect pheromone suggests a significant role in plant-insect interactions.[3][4][5] Many stored-product pests, which can infest grains and seeds, use this compound for chemical communication. Plants emitting such compounds, even in small quantities, could inadvertently influence the behavior of these insects, either as an attractant or a repellent. This opens up avenues for research into the ecological implications of such volatile emissions in mediating tritrophic interactions.
Conclusion
The occurrence of this compound in plants is, based on current literature, a rare phenomenon, with its presence confirmed in the volatile profile of soursop. Its biosynthesis is hypothesized to be linked to the fatty acid synthesis pathway. The established role of this compound as an insect pheromone highlights a potential ecological significance in mediating plant-insect communications. Further research is required to explore its presence in other plant species, elucidate its precise biosynthetic pathway, and understand its full range of ecological functions. The methodologies outlined in this guide provide a robust framework for such future investigations.
References
Spectroscopic Profile of Methyl 2-heptenoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-heptenoate, an unsaturated fatty acid methyl ester. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Methyl (E)-hept-2-enoate.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.9 | dt | 1H | H-3 |
| ~5.8 | d | 1H | H-2 |
| 3.71 | s | 3H | O-CH₃ |
| ~2.2 | q | 2H | H-4 |
| ~1.4 | sextet | 2H | H-5 |
| ~1.3 | sextet | 2H | H-6 |
| 0.9 | t | 3H | H-7 |
Disclaimer: The ¹H NMR data presented is based on predictive models and typical values for similar structures, as detailed experimental data was not publicly available.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~166 | C=O |
| ~149 | C-3 |
| ~121 | C-2 |
| ~51 | O-CH₃ |
| ~32 | C-4 |
| ~31 | C-5 |
| ~22 | C-6 |
| ~14 | C-7 |
Disclaimer: The ¹³C NMR data presented is based on predictive models, as detailed experimental data was not publicly available.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2955 | Strong | C-H stretch (alkane) |
| ~2870 | Medium | C-H stretch (alkane) |
| ~1725 | Strong | C=O stretch (ester) |
| ~1655 | Medium | C=C stretch (alkene) |
| ~1435 | Medium | C-H bend (methyl) |
| ~1270 | Strong | C-O stretch (ester) |
| ~1170 | Strong | C-O stretch (ester) |
| ~980 | Medium | =C-H bend (trans alkene) |
Table 4: Mass Spectrometry (GC-MS) Data[1]
| m/z | Relative Intensity (%) | Putative Fragment |
| 55.0 | 99.99 | [C₄H₇]⁺ |
| 87.0 | 95.59 | [C₄H₇O₂]⁺ |
| 41.0 | 84.58 | [C₃H₅]⁺ |
| 113.0 | 59.14 | [M-C₂H₅]⁺ |
| 27.0 | 50.20 | [C₂H₃]⁺ |
| 142.0 | (not specified) | [M]⁺ (Molecular Ion) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) within a standard 5 mm NMR tube. The solution is filtered to remove any particulate matter.
-
Instrumentation: A high-resolution NMR spectrometer, such as a Varian CFT-20, is utilized.[1]
-
¹H NMR Acquisition:
-
The spectrometer is tuned and the magnetic field is shimmed to achieve optimal homogeneity.
-
A standard one-dimensional proton spectrum is acquired at room temperature.
-
Key acquisition parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
A one-dimensional carbon spectrum is acquired using a proton-decoupled pulse sequence.
-
A sufficient number of scans and a suitable relaxation delay are used to obtain a high-quality spectrum.
-
Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, the spectrum is recorded on a neat sample. A drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film.[1]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a DIGILAB FTS-14, is used.[1]
-
Data Acquisition:
-
A background spectrum of the clean KBr/NaCl plates is recorded.
-
The sample is placed in the instrument's sample holder.
-
The spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
Multiple scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Sample Introduction and Separation: The analysis is performed using a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS), such as a HITACHI M-80B.[1] A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or hexane) is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar or medium-polarity column) to separate it from any impurities.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Impact (EI) ionization is typically used, where the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis and Detection: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.
Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
Methyl 2-heptenoate: A Technical Guide to its Role in Flavor and Fragrance Chemistry
Introduction
Methyl 2-heptenoate, systematically known as methyl (E)-hept-2-enoate, is an organic compound classified as an unsaturated fatty acid ester.[1] With its characteristic aromatic and fruity fragrance, this molecule has garnered attention within the flavor and fragrance industry. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, synthesis, analytical methods, and its role and application in flavor and fragrance chemistry. This document is intended for researchers, scientists, and professionals in drug development seeking in-depth technical information.
Chemical and Physical Properties
This compound is a clear, colorless liquid with an aromatic, fruity scent.[2] Its chemical and physical properties are summarized in the table below, with data primarily sourced from publicly available chemical databases.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₂ | [1] |
| Molecular Weight | 142.20 g/mol | [1] |
| IUPAC Name | methyl (E)-hept-2-enoate | [1] |
| CAS Number | 22104-69-4 | [1] |
| Appearance | Colorless liquid | [2] |
| Odor | Aromatic fruit fragrance | [2] |
| Solubility in Water | 480.5 mg/L @ 25 °C (estimated) | [3] |
Synthesis of this compound
The primary method for synthesizing this compound is through the Fischer-Speier esterification of 2-heptenoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.[2] This reversible reaction is driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.
Experimental Protocol: Fischer-Speier Esterification
The following is a generalized laboratory procedure for the synthesis of this compound via Fischer esterification.
Materials:
-
2-Heptenoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (or other suitable acid catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-heptenoic acid in an excess of anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer successively with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Diagram of Synthesis Workflow:
Caption: A generalized workflow for the synthesis of this compound.
Analytical Characterization
The identity and purity of synthesized this compound can be confirmed using various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating and identifying volatile compounds. The mass spectrum of this compound exhibits a characteristic fragmentation pattern that can be used for its identification.
Typical GC-MS Data:
-
Major Fragments (m/z): 55, 87, 41, 113, 27[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule, such as the ester carbonyl group and the carbon-carbon double bond.
Role in Flavor and Fragrance
While described as having a fruity aroma, detailed information on the specific sensory attributes and applications of this compound in the flavor and fragrance industry is limited. Some sources suggest it is not intended for flavor or fragrance use, though the reasoning is not specified.[4]
Natural Occurrence
Sensory Properties
Quantitative data regarding the odor and taste thresholds of this compound are not widely available in published literature. Such data is crucial for determining the potential impact of this compound on the sensory profile of a food or fragrance product.
Signaling Pathways in Olfaction
The perception of odorants like this compound begins with the interaction of the molecule with olfactory receptors (ORs) located in the olfactory sensory neurons in the nasal cavity. ORs are G protein-coupled receptors (GPCRs), and their activation by an odorant molecule initiates a signal transduction cascade.
Diagram of a Generic Olfactory Signaling Pathway:
Caption: A simplified diagram of the olfactory signal transduction cascade.
The specific olfactory receptors that are activated by this compound have not yet been "deorphanized" in publicly available scientific literature. The process of identifying the specific receptor(s) for a particular odorant is a complex area of ongoing research.
Conclusion
This compound is a fatty acid ester with a characteristic fruity aroma. While its synthesis via Fischer esterification is a well-established chemical process, there is a notable lack of comprehensive public data regarding its sensory properties, natural occurrence at quantifiable levels, and specific applications in the flavor and fragrance industry. Further research is required to determine its odor and taste thresholds, identify the specific olfactory receptors it activates, and to clarify its potential for use in commercial flavor and fragrance formulations. The information provided in this guide serves as a foundational resource for scientists and researchers interested in the further study of this intriguing molecule.
References
- 1. This compound | C8H14O2 | CID 5368087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20030040645A1 - Process for the preparation of 6-methylheptanone - Google Patents [patents.google.com]
- 3. This compound, 22104-69-4 [thegoodscentscompany.com]
- 4. Deorphanization and characterization of human olfactory receptors in heterologous cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl 2-heptenoate: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of methyl 2-heptenoate, a volatile organic compound (VOC) with potential applications in the fields of flavor chemistry, agricultural sciences, and drug development. This document collates available data on its chemical properties, natural occurrences, and known biological activities. Detailed experimental protocols for the extraction, identification, and quantification of this compound are presented, primarily focusing on gas chromatography-mass spectrometry (GC-MS) based techniques. While specific research on the bioactivity of this compound is nascent, this guide also explores the activities of structurally related compounds to highlight potential areas for future investigation.
Introduction
This compound (C8H14O2) is a fatty acid methyl ester that contributes to the aromatic profile of various natural products. As a volatile organic compound, it has the potential to act as a semiochemical, influencing the behavior of organisms, or to possess other biological activities. This guide aims to provide researchers, scientists, and drug development professionals with a consolidated resource on the current state of knowledge regarding this compound and to offer detailed methodologies for its study.
Chemical and Physical Properties
This compound is an unsaturated fatty acid methyl ester. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C8H14O2 | [1][2][3][4][5] |
| Molecular Weight | 142.20 g/mol | [1][2][3][4][5] |
| IUPAC Name | methyl (2E)-hept-2-enoate | [1][2][3][4][5] |
| CAS Number | 18999-46-7 | - |
| Appearance | Colorless liquid (presumed) | - |
| Odor | Fruity, apple-like (inferred from related esters) | - |
Natural Occurrence
This compound has been identified as a volatile component in a variety of natural sources, ranging from fruits to fermented and cured products. The quantitative data available in the literature is summarized below.
| Natural Source | Concentration (µg/kg or µg/L) | Analytical Method | Reference |
| Soursop (Annona muricata L.) Pulp | 70 ± 0 (CAR/PDMS fiber); 120 ± 70 (DVB/CAR/PDMS fiber); 40 ± 10 (PDMS/DVB fiber) | HS-SPME-GC-MS | [6][7][8] |
| Dry-ripened "Cecina" (from foals fed 1.5 kg/day concentrate) | 63.12 | GC-MS | [5] |
| Dry-ripened "Cecina" (from foals fed 3 kg/day concentrate) | 76.42 | GC-MS | [5] |
| Fermented Black Mulberry Juice (Mixed Culture) | Significantly accumulated | Metabolomics | [9] |
| Wine | Present (quantification not specified) | GC-MS | [10] |
Biological Activities and Potential Applications
The biological activities of this compound are not yet extensively studied. However, its presence in natural sources and the activities of structurally similar compounds suggest several potential areas of interest.
Semiochemical Activity
While direct evidence for this compound as a pheromone is limited, a review on stored grain insect pheromones lists it as a compound of interest[1][3]. Furthermore, the structurally related compound, 1-methylethyl (E)-2-methyl-2-heptenoate, is a known component of the aggregation pheromone of the larger grain borer, Prostephanus truncatus[10][11][12]. This suggests that this compound could have a role in insect communication and may be a candidate for investigation in pest management strategies.
Flavor and Fragrance
As a volatile ester, this compound likely contributes to the flavor and aroma profiles of the foods and beverages in which it is found. Its fruity and apple-like odor characteristics, typical of many methyl esters, make it a potential candidate for use as a flavoring or fragrance agent.
Antimicrobial and Cytotoxic Potential
Many volatile organic compounds from natural sources exhibit antimicrobial and cytotoxic properties. While no specific studies have been identified for this compound, this remains a plausible area for future research.
Experimental Protocols
The following sections detail the methodologies for the analysis of this compound, based on established protocols for similar volatile esters.
Sample Preparation and Extraction of Volatiles
Headspace Solid-Phase Microextraction (HS-SPME) is a common technique for the extraction of volatile and semi-volatile compounds from solid and liquid matrices.
-
Materials:
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
20 mL headspace vials with screw caps and PTFE/silicone septa
-
Heating block or water bath with magnetic stirring capabilities
-
Sodium chloride (NaCl)
-
-
Procedure:
-
Place a known amount of the sample (e.g., 5 g of fruit pulp or 5 mL of liquid) into a 20 mL headspace vial.
-
For liquid samples, add a saturated solution of NaCl to enhance the release of volatiles (salting-out effect).
-
Seal the vial with the screw cap.
-
Equilibrate the sample at a controlled temperature (e.g., 40-60 °C) for a specific time (e.g., 15-30 minutes) with gentle agitation to allow the volatiles to partition into the headspace.
-
Expose the SPME fiber to the headspace for a defined period (e.g., 30-60 minutes) to adsorb the analytes.
-
Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the standard method for the separation and identification of volatile compounds.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight)
-
Capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-INNOWax)
-
-
Typical GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 230 °C
-
Hold at 230 °C for 5 minutes
-
-
-
Typical MS Conditions:
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-450
-
-
Compound Identification:
-
Identification is achieved by comparing the obtained mass spectra with those in commercial libraries (e.g., NIST, Wiley) and by comparing the retention indices with those of authentic standards or literature values.
-
Quantification
For accurate quantification, a stable isotope-labeled internal standard is recommended.
-
Procedure:
-
Synthesize or procure a deuterated or 13C-labeled analog of this compound.
-
Prepare a calibration curve by adding known amounts of the internal standard and varying concentrations of a pure this compound standard to a matrix-matched sample.
-
Spike the unknown samples with the same known amount of the internal standard.
-
Analyze the samples by GC-MS and calculate the concentration of the analyte based on the ratio of the peak areas of the analyte and the internal standard.
-
Visualization of Research Workflow
The following diagram illustrates a general workflow for the investigation of a novel volatile organic compound like this compound.
Future Directions
The study of this compound is still in its early stages. Future research should focus on:
-
Comprehensive Quantification: Determining the concentration of this compound in a wider range of natural sources.
-
Biological Activity Screening: Systematically evaluating its potential as a semiochemical, antimicrobial agent, and cytotoxic compound.
-
Sensory Analysis: Precisely determining its odor and flavor thresholds and its contribution to the sensory profiles of foods and beverages.
-
Biosynthesis and Regulation: Investigating the biochemical pathways leading to its production in natural systems.
Conclusion
This compound is a volatile organic compound with a documented presence in several natural products. While its biological activities are not yet well-defined, its chemical nature and the functions of related compounds suggest a promising potential for applications in various scientific and industrial fields. The experimental protocols outlined in this guide provide a solid foundation for researchers to further explore the properties and applications of this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. dokumen.pub [dokumen.pub]
- 3. Review on stored grain insect pheromones | PDF [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. austinpublishinggroup.com [austinpublishinggroup.com]
- 6. researchgate.net [researchgate.net]
- 7. redalyc.org [redalyc.org]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
A Technical Guide to the Microbial Biosynthesis of Methyl 2-Heptenoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-heptenoate is a volatile organic compound with applications in the flavor, fragrance, and potentially pharmaceutical industries. While chemical synthesis routes are established, microbial biosynthesis presents a promising avenue for sustainable and green production. This technical guide provides an in-depth overview of the core biosynthetic pathways for this compound in microorganisms. As no single organism is known to naturally produce this specific ester in high quantities, this guide outlines a putative pathway constructed from known enzymatic reactions in fatty acid metabolism, desaturation, and esterification. This document details the proposed enzymatic steps, presents quantitative data from related microbial production systems, provides comprehensive experimental protocols for pathway reconstruction and analysis, and includes detailed diagrams of the biosynthetic pathways and experimental workflows.
Proposed Biosynthetic Pathway for this compound
The biosynthesis of this compound in a microbial host can be envisioned as a three-stage process, starting from central carbon metabolism and proceeding through fatty acid synthesis, desaturation, and final esterification.
Stage 1: Heptanoyl-CoA Synthesis via Fatty Acid Synthase (FAS) Pathway
The carbon backbone of this compound is a seven-carbon chain, which can be derived from the fatty acid synthase (FAS) system. The synthesis of the precursor, heptanoyl-CoA, would likely involve a partial reversal of the β-oxidation pathway or, more commonly in engineered systems, the de novo fatty acid synthesis pathway with a mechanism to release the C7 intermediate.
Stage 2: Desaturation to 2-Heptenoyl-CoA
The introduction of a double bond at the C2 position is a critical step. This is catalyzed by a fatty acid desaturase. While many desaturases are known, a Δ5-desaturase, such as the one found in Bacillus subtilis, could potentially act on heptanoyl-CoA to produce 2-heptenoyl-CoA. This is a hypothetical step, as the substrate specificity of these enzymes on short-chain fatty acids would need to be experimentally verified.
Stage 3: Esterification to this compound
The final step is the esterification of 2-heptenoyl-CoA with methanol to form this compound. This reaction can be catalyzed by an alcohol acyltransferase (AAT). These enzymes are known to have a broad substrate range for both the acyl-CoA and the alcohol moiety.
Below is a DOT language script for the proposed biosynthetic pathway.
Caption: Proposed biosynthetic pathway for this compound in microorganisms.
Quantitative Data on Microbial Production of Related Compounds
Currently, there is no published data on the microbial production titers of this compound. However, the production of structurally related compounds, such as methyl ketones and other short-to-medium-chain fatty acid esters, has been demonstrated in engineered microorganisms. This data provides a benchmark for the potential production of this compound.
Table 1: Microbial Production of Methyl Ketones
| Compound | Host Organism | Precursor Pathway | Titer (mg/L) | Yield (g/g glucose) | Reference |
| 2-Undecanone | Escherichia coli | Fatty Acid Synthesis | ~500 | Not Reported | [1] |
| 2-Tridecanone | Escherichia coli | β-Oxidation | 380 | Not Reported | [2] |
| Mixed Methyl Ketones | Escherichia coli | Fatty Acid Synthesis | 5400 ± 500 | Not Reported | [3][4] |
Table 2: Microbial Production of Short- and Medium-Chain Fatty Acid Esters
| Compound | Host Organism | Key Enzyme(s) | Titer (mg/L) | Reference |
| Isobutyl Acetate | Escherichia coli | Alcohol Acyltransferase | ~1500 | [5] |
| Ethyl Butyrate | Saccharomyces cerevisiae | Wax Ester Synthase | ~10 | [6] |
| Butyl Butyrate | Clostridium beijerinckii | Alcohol Acyltransferase | ~17 mM | [1] |
Experimental Protocols
3.1. Heterologous Expression of the Biosynthetic Pathway in E. coli
This protocol describes the general workflow for assembling and expressing the proposed this compound biosynthetic pathway in Escherichia coli.
-
Gene Synthesis and Codon Optimization: Synthesize the genes encoding the fatty acid synthase components for C7 production, a candidate acyl-CoA desaturase, and a candidate alcohol acyltransferase. Codon-optimize the genes for expression in E. coli.
-
Plasmid Construction: Clone the synthesized genes into a suitable expression vector (e.g., pET or pTrc series) under the control of an inducible promoter (e.g., T7 or trc). Assemble the genes into a single operon or on compatible plasmids.
-
Transformation: Transform the constructed plasmid(s) into a suitable E. coli expression host (e.g., BL21(DE3)).
-
Culture and Induction:
-
Inoculate a single colony into Luria-Bertani (LB) medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger volume of production medium (e.g., M9 minimal medium supplemented with glucose) with the overnight culture.
-
Grow the culture at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
-
Continue cultivation at a lower temperature (e.g., 25-30°C) for 24-72 hours.
-
-
Metabolite Extraction:
-
Centrifuge the culture to pellet the cells.
-
Extract the volatile metabolites from the supernatant and/or the cell pellet using an organic solvent (e.g., ethyl acetate or hexane).
-
Caption: General workflow for heterologous expression and analysis.
3.2. GC-MS Analysis of this compound
This protocol outlines the gas chromatography-mass spectrometry (GC-MS) method for the detection and quantification of this compound from microbial cultures.
-
Sample Preparation:
-
To 1 mL of culture supernatant or lysed cells, add an internal standard (e.g., methyl octanoate).
-
Perform liquid-liquid extraction with 1 mL of hexane or ethyl acetate.
-
Vortex vigorously for 1 minute and centrifuge to separate the phases.
-
Carefully transfer the organic phase to a clean GC vial.
-
-
GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
-
-
Data Analysis:
-
Identify this compound based on its retention time and comparison of its mass spectrum to a standard or a reference library.
-
Quantify the concentration by integrating the peak area and comparing it to the peak area of the internal standard and a calibration curve.
-
Caption: Workflow for the GC-MS analysis of volatile metabolites.
Conclusion
The microbial biosynthesis of this compound is a feasible yet challenging endeavor that requires a synthetic biology approach. By leveraging the native fatty acid synthesis machinery of a microbial host and introducing heterologous desaturase and alcohol acyltransferase activities, a functional biosynthetic pathway can be constructed. The quantitative data from the production of related compounds suggest that significant titers are achievable with metabolic engineering and process optimization. The experimental protocols provided in this guide offer a roadmap for researchers to embark on the development of microbial cell factories for the sustainable production of this compound. Further research should focus on identifying and characterizing enzymes with high specificity and activity towards the C7 substrates to enhance the efficiency of the proposed pathway.
References
- 1. Eat1-Like Alcohol Acyl Transferases From Yeasts Have High Alcoholysis and Thiolysis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Alcohol acyl transferase genes at a high-flavor intensity locus contribute to ester biosynthesis in kiwifruit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to Methyl 2-heptenoate: Physical Constants and Safety Data
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
This technical guide provides a summary of the available physical constants and safety information for Methyl 2-heptenoate. The data presented is based on computational predictions and information available for structurally similar compounds due to the limited experimentally determined data for this specific molecule.
Core Physical and Chemical Data
This compound, also known as methyl (E)-hept-2-enoate, is an unsaturated fatty acid methyl ester. Its chemical structure and basic identifiers are crucial for its application in research and development.
| Identifier | Value | Source |
| IUPAC Name | methyl (E)-hept-2-enoate | [1] |
| CAS Number | 22104-69-4 | [1] |
| Molecular Formula | C₈H₁₄O₂ | [1] |
| Molecular Weight | 142.20 g/mol | [1] |
| Canonical SMILES | CCCCC=CC(=O)OC | [1] |
Computed Physical Constants
| Property | Predicted Value | Source |
| XLogP3 | 2.5 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Rotatable Bond Count | 5 | [1] |
| Water Solubility (est.) | 480.5 mg/L @ 25 °C | [2] |
Safety Data Sheet (SDS) Summary
| Hazard Category | General Precautionary Statements |
| Flammability | Assumed to be a combustible liquid. Keep away from heat, sparks, open flames, and hot surfaces. Use of non-sparking tools and explosion-proof equipment is recommended. |
| Health Hazards | May be harmful if swallowed, inhaled, or in contact with skin. Avoid breathing vapors, mist, or gas. Wear protective gloves, clothing, and eye/face protection. |
| First Aid | If inhaled: Move to fresh air. If on skin: Wash with plenty of soap and water. If in eyes: Rinse cautiously with water for several minutes. If swallowed: Do NOT induce vomiting. Call a poison center or doctor. |
| Storage | Store in a well-ventilated place. Keep container tightly closed and cool. |
| Disposal | Dispose of contents/container in accordance with local, regional, national, and international regulations. |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not widely published. However, a general approach for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) can be outlined based on standard procedures for fatty acid methyl esters (FAMEs).
General Protocol for GC-MS Analysis of this compound
This protocol describes a general workflow for the qualitative and quantitative analysis of this compound in a sample matrix.
1. Sample Preparation (Esterification)
If the analyte is present as a free fatty acid or in a lipid matrix, it must first be converted to its methyl ester. A common method is acid-catalyzed esterification:
-
Reagents: Methanolic HCl (e.g., 2% v/v), Heptane, Sodium Bicarbonate solution.
-
Procedure:
-
Dissolve the sample in a known volume of toluene or another suitable solvent.
-
Add methanolic HCl.
-
Heat the mixture (e.g., at 80°C for 1-2 hours) in a sealed vial to facilitate the reaction.
-
Cool the reaction mixture to room temperature.
-
Add water and heptane, then vortex to extract the FAMEs into the organic layer.
-
Neutralize the mixture with a sodium bicarbonate solution.
-
Collect the upper organic layer containing the this compound for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., a wax-type or a mid-polar phase).
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the components of the sample. An example program could be:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in Electron Ionization (EI) mode.
-
Data Acquisition: Full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for targeted quantitative analysis.
Visualizations
Experimental Workflow for GC-MS Analysis
The following diagram illustrates the general workflow for the analysis of this compound using GC-MS.
Caption: General workflow for the analysis of this compound.
Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive safety data sheet or professional scientific guidance. The information provided, particularly regarding physical constants and safety, is based on limited available data and computational models. Researchers and scientists must conduct their own risk assessments and consult official safety documentation before handling this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 2-heptenoate via Fischer Esterification
Abstract
This document provides detailed application notes and a comprehensive protocol for the synthesis of methyl 2-heptenoate from 2-heptenoic acid and methanol, employing the Fischer esterification reaction. This process utilizes an acid catalyst, typically sulfuric acid, under reflux conditions to achieve a high yield of the desired ester. These notes are intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The protocol includes information on reaction setup, monitoring, work-up, purification, and characterization of the final product.
Introduction
This compound is an unsaturated ester with applications in the fragrance and flavor industry, as well as a potential intermediate in the synthesis of more complex organic molecules. The Fischer esterification is a classic and widely used method for the preparation of esters from carboxylic acids and alcohols.[1] It is an acid-catalyzed equilibrium reaction. To drive the reaction towards the formation of the ester, an excess of one reactant (typically the alcohol) is used, and/or the water formed during the reaction is removed.[1] In this protocol, an excess of methanol is used to ensure a high conversion of the carboxylic acid to the corresponding methyl ester.
Reaction Scheme
The overall reaction for the Fischer esterification of 2-heptenoic acid with methanol is as follows:
Reaction catalyzed by an acid (e.g., H₂SO₄)
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound based on established Fischer esterification protocols for similar carboxylic acids.
| Parameter | Value | Reference |
| Molar Ratio (Methanol : 2-Heptenoic Acid) | 2 : 1 | [2] |
| Catalyst Loading (H₂SO₄ : 2-Heptenoic Acid) | 0.2 : 1 (molar equivalent) | [2] |
| Reaction Temperature | ~70 °C (Reflux) | [2] |
| Reaction Time | 2 hours | [2] |
| Expected Yield | ~95% | [2] |
Experimental Protocol
4.1 Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS Number |
| 2-Heptenoic acid | 128.17 | 18999-28-5 |
| Methanol (anhydrous) | 32.04 | 67-56-1 |
| Sulfuric acid (concentrated) | 98.08 | 7664-93-9 |
| Sodium bicarbonate (saturated solution) | 84.01 | 144-55-8 |
| Brine (saturated NaCl solution) | 58.44 | 7647-14-5 |
| Anhydrous sodium sulfate | 142.04 | 7757-82-6 |
| Diethyl ether (or other suitable extraction solvent) | 74.12 | 60-29-7 |
4.2 Equipment
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser
-
Heating mantle with a magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Standard laboratory glassware
4.3 Reaction Setup and Procedure
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 2-heptenoic acid (1.0 equivalent).
-
Add anhydrous methanol (2.0 equivalents).
-
Slowly and with caution, add concentrated sulfuric acid (0.2 equivalents) to the stirred solution. Note: The addition of sulfuric acid to methanol is exothermic.
-
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
-
Heat the reaction mixture to a gentle reflux (approximately 70°C) using a heating mantle.
-
Maintain the reflux with continuous stirring for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.
4.4 Work-up and Purification
-
After 2 hours, allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Add diethyl ether to dilute the mixture.
-
Carefully add a saturated solution of sodium bicarbonate to neutralize the excess sulfuric acid. Caution: Carbon dioxide gas will be evolved. Vent the separatory funnel frequently.
-
Continue adding the sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer from the aqueous layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
For higher purity, the product can be purified by distillation under reduced pressure.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
5.1 Physical Properties
| Property | Value |
| Molecular Formula | C₈H₁₄O₂ |
| Molar Mass | 142.20 g/mol [3] |
| Appearance | Colorless liquid |
| IUPAC Name | methyl (E)-hept-2-enoate[3] |
5.2 Spectroscopic Data
| Technique | Key Data |
| ¹H NMR | Spectral data available.[3] |
| GC-MS | Top 5 Peaks (m/z): 55.0 (99.99), 87.0 (95.59), 41.0 (84.58), 113.0 (59.14), 27.0 (50.20).[3] |
| IR Spectroscopy | Characteristic peaks for C=O (ester) and C=C stretching. |
Safety Precautions
-
2-Heptenoic acid: Causes skin irritation and serious eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Methanol: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes damage to organs. Use in a well-ventilated fume hood.
-
Sulfuric acid: Causes severe skin burns and eye damage. Handle with extreme care, using appropriate PPE, including acid-resistant gloves, a lab coat, and a face shield. Always add acid to the solvent slowly.
Visualizations
References
Application Note: Quantitative Analysis of Methyl 2-heptenoate using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Methyl 2-heptenoate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile organic compound of interest in various fields, including flavor and fragrance, metabolomics, and as a potential biomarker. The described protocol outlines sample preparation, GC-MS parameters, and data analysis for accurate and reproducible quantification. This method is suitable for the analysis of this compound in complex matrices, providing high selectivity and sensitivity.
Introduction
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This makes it an ideal method for the identification and quantification of volatile and semi-volatile compounds, such as this compound, in complex mixtures. Accurate quantification of such compounds is crucial in drug development, quality control of consumer products, and scientific research. This document provides a comprehensive protocol for the GC-MS analysis of this compound, including sample preparation, instrument setup, and data interpretation.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. For liquid samples, a simple dilution is often sufficient. For more complex matrices, an extraction step may be necessary.
a) Liquid Sample Preparation (Dilution)
-
Allow the sample to reach room temperature.
-
Vortex the sample to ensure homogeneity.
-
Using a calibrated micropipette, dilute the sample in a suitable volatile solvent (e.g., hexane, ethyl acetate, or dichloromethane) to a final concentration within the calibration range.[1] A typical starting concentration is 10 µg/mL.[2]
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Transfer the filtered sample to a 2 mL autosampler vial.
b) Headspace Analysis (for volatile analysis from solid or liquid matrices)
-
Place a known amount of the solid or liquid sample into a headspace vial.
-
Seal the vial tightly with a septum and cap.
-
Incubate the vial at a constant temperature (e.g., 80°C) for a set period (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.
-
Use a gas-tight syringe to inject a known volume of the headspace gas into the GC-MS.
c) Liquid-Liquid Extraction (LLE) (for complex liquid matrices)
-
Mix the sample with an immiscible organic solvent (e.g., hexane or diethyl ether) in a separatory funnel.
-
Shake vigorously to allow the analyte to partition into the organic layer.
-
Allow the layers to separate and collect the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
Reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.
GC-MS Instrumentation and Parameters
The following parameters are recommended for the analysis of this compound. These may be optimized for specific instrumentation and applications.
| Parameter | Value |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Oven Program | Initial temperature 50°C, hold for 2 min, ramp to 150°C at 10°C/min, then to 250°C at 20°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM) |
Data Presentation
Quantitative Data
For accurate quantification, a calibration curve should be prepared using standard solutions of this compound. An internal standard (e.g., Methyl octanoate or a deuterated analog) is recommended to correct for variations in sample injection and matrix effects.
Table 1: Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (Analyte) | Peak Area (Internal Standard) | Response Ratio (Analyte/IS) |
| 1 | 15,234 | 150,123 | 0.101 |
| 5 | 76,543 | 151,234 | 0.506 |
| 10 | 153,456 | 150,987 | 1.016 |
| 25 | 382,123 | 151,567 | 2.521 |
| 50 | 765,432 | 150,876 | 5.074 |
| Linearity (R²) | \multicolumn{3}{c | }{0.9995} | |
| LOD | \multicolumn{3}{c | }{0.1 µg/mL} | |
| LOQ | \multicolumn{3}{c | }{0.5 µg/mL} |
Mass Spectrum
The mass spectrum of this compound is characterized by a molecular ion peak and specific fragmentation patterns that can be used for identification.
Table 2: Characteristic Mass Fragments of this compound
| m/z | Relative Intensity (%) | Putative Fragment |
| 55 | 99.99 | [C4H7]+ |
| 87 | 95.59 | [M-C4H7]+ |
| 41 | 84.58 | [C3H5]+ |
| 113 | 59.14 | [M-C2H5]+ |
| 142 | (Present, low abundance) | [M]+ (Molecular Ion) |
Data sourced from the Human Metabolome Database.[1]
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of this compound.
Logical Relationship for Quantification
Caption: Logical relationship for the quantification of this compound.
Conclusion
The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantitative analysis of this compound. The protocol is applicable to a range of sample matrices and can be adapted for specific research and quality control needs. Proper sample preparation and the use of an internal standard are critical for achieving accurate and precise results. The provided GC-MS parameters and data analysis workflow serve as a comprehensive guide for researchers, scientists, and drug development professionals.
References
Application Note: 1H and 13C NMR Characterization of Methyl 2-heptenoate
Abstract
This document provides a detailed guide to the 1H and 13C Nuclear Magnetic Resonance (NMR) characterization of Methyl 2-heptenoate. Due to the current unavailability of comprehensive, publicly accessible experimental NMR data for this compound, this application note focuses on outlining the expected spectral characteristics and provides a standardized protocol for acquiring high-quality NMR data for this and similar unsaturated ester compounds. The information herein is intended to guide researchers in their own spectral acquisition and interpretation.
Introduction
This compound is an unsaturated fatty acid methyl ester (FAME) with potential applications in flavor, fragrance, and as a synthon in organic chemistry. As with any synthesized or isolated compound, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. This note details the expected 1H and 13C NMR spectral features of both the (E) and (Z) isomers of this compound and provides a robust experimental protocol for their determination.
Predicted NMR Data
Predicted ¹H NMR Spectral Data for Methyl (E)-2-heptenoate
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | 6.8 - 7.1 | dt | ~15.6, 7.0 |
| H3 | 5.7 - 5.9 | dt | ~15.6, 1.5 |
| O-CH₃ | 3.6 - 3.8 | s | - |
| H4 | 2.1 - 2.3 | q | ~7.0 |
| H5 | 1.3 - 1.5 | sextet | ~7.5 |
| H6 | 1.2 - 1.4 | sextet | ~7.5 |
| H7 | 0.8 - 1.0 | t | ~7.5 |
Predicted ¹³C NMR Spectral Data for Methyl (E)-2-heptenoate
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C1 (C=O) | 166 - 168 |
| C2 (=CH) | 120 - 122 |
| C3 (=CH) | 148 - 150 |
| O-CH₃ | 51 - 53 |
| C4 | 32 - 34 |
| C5 | 30 - 32 |
| C6 | 22 - 24 |
| C7 | 13 - 15 |
Note: The chemical shifts for the (Z)-isomer are expected to differ, particularly for the olefinic protons and carbons, due to different stereochemical environments.
Experimental Protocols
To obtain high-resolution 1H and 13C NMR spectra for this compound, the following protocol is recommended.
Sample Preparation
-
Sample Purity: Ensure the analyte, this compound, is of high purity (>95%) to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.
-
Concentration: Prepare a solution with a concentration of 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration is preferable to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.
-
Sample Filtration: If any particulate matter is present, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Labeling: Clearly label the NMR tube with the sample identification.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Tuning and Matching: Tune and match the NMR probe for the appropriate nucleus (¹H or ¹³C) to ensure optimal sensitivity.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Shim the magnetic field to achieve high homogeneity, which is crucial for sharp spectral lines and accurate integration.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.
-
Relaxation Delay: Use a relaxation delay of 1-5 seconds to allow for full relaxation of the protons between scans.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., zgpg30) is commonly used to obtain a spectrum with singlets for each carbon.
-
Spectral Width: Set a spectral width that covers the entire range of carbon chemical shifts (e.g., 0-220 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
-
Perform peak picking to identify the chemical shifts of all signals.
-
Data Visualization
The following diagrams illustrate the logical workflow for NMR characterization and the expected spin-spin coupling network for Methyl (E)-2-heptenoate.
Caption: Experimental workflow for NMR characterization.
Caption: Key ¹H-¹H spin-spin couplings in Methyl (E)-2-heptenoate.
Protocols for the Synthesis of α,β-Unsaturated Esters: An Application Note for Researchers
Introduction
α,β-Unsaturated esters are pivotal structural motifs in a vast array of biologically active molecules, natural products, and functional materials. Their inherent reactivity makes them valuable intermediates in numerous organic transformations, including Michael additions, Diels-Alder reactions, and conjugate additions. Consequently, the development of efficient and stereoselective methods for their synthesis is a cornerstone of modern organic chemistry. This application note provides detailed protocols for several key synthetic methodologies, offering researchers in drug development and chemical synthesis a practical guide to accessing these important compounds. The protocols covered include the Horner-Wadsworth-Emmons reaction, the Wittig reaction, the Heck reaction, Grubbs cross-metathesis, and the Baylis-Hillman reaction.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes, particularly α,β-unsaturated esters, with a strong preference for the formation of the (E)-isomer. This reaction involves the condensation of a phosphonate carbanion with an aldehyde or ketone. A key advantage of the HWE reaction over the traditional Wittig reaction is that the phosphate byproduct is water-soluble and easily removed during workup.
General Reaction Scheme
Caption: General scheme of the Horner-Wadsworth-Emmons reaction.
Experimental Protocol: Synthesis of Ethyl (E)-cinnamate
A robust method for synthesizing ethyl (E)-cinnamate involves the reaction of triethyl phosphonoacetate with benzaldehyde using lithium hydroxide as the base.[1]
Materials:
-
Triethyl phosphonoacetate
-
Benzaldehyde
-
Lithium hydroxide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of triethyl phosphonoacetate (1.2 equivalents) in anhydrous THF, add lithium hydroxide (1.2 equivalents) and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add benzaldehyde (1.0 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford ethyl (E)-cinnamate.
Quantitative Data Summary
| Aldehyde | Phosphonate | Base | Solvent | Time (h) | Yield (%) | E/Z Ratio |
| Benzaldehyde | Triethyl phosphonoacetate | LiOH | THF | 12 | 87 | >20:1 |
| 4-Methoxybenzaldehyde | Triethyl phosphonoacetate | K₂CO₃ | Water | 1 | 95 | >99:1 |
| 4-Nitrobenzaldehyde | Triethyl phosphonoacetate | K₂CO₃ | Water | 0.5 | 98 | >99:1 |
Wittig Reaction
The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[2][3] When a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane, is used, the reaction typically yields the (E)-isomer of the α,β-unsaturated ester.[3]
General Reaction Scheme
Caption: General scheme of the Wittig reaction.
Experimental Protocol: Solvent-Free Synthesis of Ethyl trans-Cinnamate
This environmentally friendly protocol avoids the use of organic solvents during the reaction.[2][3]
Materials:
-
(Carbethoxymethylene)triphenylphosphorane
-
Benzaldehyde
-
Hexanes
Procedure:
-
In a conical vial, combine (carbethoxymethylene)triphenylphosphorane (1.15 equivalents) and benzaldehyde (1.0 equivalent).[3]
-
Stir the mixture at room temperature for 15 minutes. A solid will form.[2]
-
Add hexanes to the vial and stir to suspend the solid byproduct (triphenylphosphine oxide).[2]
-
Using a filtering pipette, transfer the hexane solution containing the product to a clean, pre-weighed vial.
-
Wash the solid residue with another portion of hexanes and combine the hexane fractions.
-
Evaporate the solvent to obtain the crude ethyl trans-cinnamate and calculate the yield.
Quantitative Data Summary
| Aldehyde | Ylide | Solvent | Time | Yield (%) | E/Z Ratio |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | None | 15 min | 95 | >98:2 |
| 9-Anthraldehyde | (Carbethoxymethylene)triphenylphosphorane | None (heated) | 15 min | 90 | >98:2 |
| 4-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Dichloromethane | 2 h | 85 | >98:2 |
Heck Reaction
The Mizoroki-Heck reaction is a powerful palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene.[4] This method is particularly useful for the synthesis of substituted alkenes, including α,β-unsaturated esters, by coupling aryl or vinyl halides with acrylates.
General Reaction Scheme
Caption: General scheme of the Heck reaction.
Experimental Protocol: Synthesis of Methyl Cinnamate
This protocol describes the coupling of iodobenzene with methyl acrylate.[4]
Materials:
-
Iodobenzene
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
N-Methyl-2-pyrrolidone (NMP)
-
Sodium carbonate (Na₂CO₃)
Procedure:
-
To a reaction vessel, add iodobenzene (1.0 equivalent), methyl acrylate (1.5 equivalents), palladium(II) acetate (1 mol%), triethylamine (1.2 equivalents), and sodium carbonate (1.2 equivalents).
-
Add N-Methyl-2-pyrrolidone (NMP) as the solvent.
-
Heat the reaction mixture at 120 °C for 4 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data Summary
| Aryl Halide | Acrylate | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Methyl acrylate | Pd/C | Et₃N/Na₂CO₃ | NMP | 120 | 4 | 95 |
| Bromobenzene | n-Butyl acrylate | Pd(OAc)₂/Thiourea | K₂CO₃ | DMF | 120 | 12 | 92 |
| 4-Iodoanisole | Methyl acrylate | Pd(OAc)₂/PPh₃ | Et₃N | DMF | 100 | 6 | 98 |
Grubbs Cross-Metathesis
Olefin cross-metathesis, particularly with the advent of well-defined ruthenium catalysts developed by Grubbs, has become a powerful tool for the formation of carbon-carbon double bonds.[5] This reaction allows for the direct coupling of two different alkenes. The synthesis of α,β-unsaturated esters can be achieved by the cross-metathesis of an alkene with an acrylate.[5]
General Reaction Scheme
Caption: General scheme of Grubbs cross-metathesis.
Experimental Protocol: Synthesis of a γ-Keto-α,β-unsaturated Ester Intermediate
This protocol describes a scalable synthesis of an allylic alcohol intermediate via cross-metathesis, which can then be oxidized to the corresponding γ-keto-α,β-unsaturated ester.[5]
Materials:
-
Allylic alcohol
-
Methyl acrylate
-
Grubbs' second-generation catalyst
-
Copper(I) iodide (CuI)
-
Diethyl ether
Procedure:
-
To a solution of the allylic alcohol (1.0 equivalent) and methyl acrylate (1.2 equivalents) in diethyl ether, add Grubbs' second-generation catalyst (5 mol%) and copper(I) iodide (6 mol%).[5]
-
Heat the reaction mixture at 40 °C for 6-12 hours.[5]
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture.
-
Purify the resulting alcohol by silica gel chromatography.
-
The purified alcohol can then be oxidized to the γ-keto-α,β-unsaturated ester using a suitable oxidizing agent (e.g., MnO₂ or Dess-Martin periodinane).[5]
Quantitative Data Summary
| Alkene | Acrylate | Catalyst | Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Decene | Methyl acrylate | Grubbs II | 1 | Toluene | 40 | 12 | 85 |
| Styrene | Ethyl acrylate | Hoveyda-Grubbs II | 2 | CH₂Cl₂ | 40 | 24 | 78 |
| Allylbenzene | Benzyl acrylate | Grubbs II | 5 | Diethyl ether | 40 | 8 | 91 |
Baylis-Hillman Reaction
The Baylis-Hillman reaction is a carbon-carbon bond-forming reaction between an aldehyde and an activated alkene, catalyzed by a nucleophilic catalyst, typically a tertiary amine like DABCO (1,4-diazabicyclo[2.2.2]octane) or a phosphine. This reaction provides access to densely functionalized allylic alcohols, which are precursors to α,β-unsaturated esters.
General Reaction Scheme
Caption: General scheme of the Baylis-Hillman reaction.
Experimental Protocol: Synthesis of a Baylis-Hillman Adduct
This protocol describes the DABCO-catalyzed reaction between an aromatic aldehyde and methyl acrylate.
Materials:
-
Aromatic aldehyde
-
Methyl acrylate
-
DABCO
-
Methanol
Procedure:
-
In a flask, dissolve the aromatic aldehyde (1.0 equivalent) and DABCO (0.2 equivalents) in methanol.
-
Add methyl acrylate (2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24-72 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with dilute HCl to remove DABCO.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data Summary
| Aldehyde | Activated Alkene | Catalyst | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | Methyl acrylate | DABCO | Neat | 120 | 75 |
| 4-Nitrobenzaldehyde | Methyl acrylate | DABCO | THF | 48 | 89 |
| Furfural | Acrylonitrile | DABCO | Neat | 96 | 65 |
The synthesis of α,β-unsaturated esters can be accomplished through a variety of reliable and versatile methods. The choice of a specific protocol will depend on factors such as the desired stereochemistry, substrate scope, functional group tolerance, and scalability. The Horner-Wadsworth-Emmons and Wittig reactions are classic and highly effective methods, particularly for controlling alkene geometry. The Heck reaction and Grubbs cross-metathesis offer powerful transition-metal-catalyzed routes for constructing complex molecular architectures. The Baylis-Hillman reaction provides a convenient, atom-economical approach to functionalized precursors. The detailed protocols and comparative data presented in this application note are intended to serve as a valuable resource for chemists engaged in the synthesis of these important chemical building blocks.
References
- 1. Ambeed [ambeed.com]
- 2. www1.udel.edu [www1.udel.edu]
- 3. webassign.net [webassign.net]
- 4. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Versatile Role of Methyl 2-heptenoate as an Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-heptenoate, a valuable α,β-unsaturated ester, serves as a versatile intermediate in a variety of organic transformations. Its conjugated system allows for a range of reactions, including conjugate additions and cycloadditions, making it a key building block in the synthesis of complex molecules for the pharmaceutical and fragrance industries. This document provides an overview of its applications, supported by detailed experimental protocols and quantitative data from cited literature.
Chemical and Physical Properties
This compound is a fatty acid ester with the following key properties:
| Property | Value |
| IUPAC Name | methyl (E)-hept-2-enoate |
| Molecular Formula | C₈H₁₄O₂ |
| Molecular Weight | 142.20 g/mol |
| CAS Number | 22104-69-4 |
| Appearance | Clear liquid |
| Odor | Fruity, green |
Synthesis of this compound and its Derivatives
Several synthetic routes can be employed to prepare this compound and its substituted analogs. The Horner-Wadsworth-Emmons reaction is a common and efficient method for creating the α,β-unsaturated ester moiety with high E-selectivity.
Protocol 1: Synthesis of Ethyl 5-methyl-2-heptenoate via Horner-Wadsworth-Emmons Reaction
This protocol is adapted from a procedure described in patent literature for the synthesis of a closely related derivative and illustrates a general method for the synthesis of 2-heptenoate analogs.[1][2]
Reaction Scheme:
Figure 1: Synthesis of Ethyl 5-methyl-2-heptenoate.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Hexane
-
Dimethoxyethane (DME)
-
Triethyl phosphonoacetate
-
3-Methyl-1-pentanal
Procedure:
-
Sodium hydride (60% dispersion, 2.4 g, 65 mmol) is washed with hexane and suspended in 60 mL of dimethoxyethane.
-
The suspension is cooled in an ice-water bath.
-
Triethyl phosphonoacetate is added slowly to the cooled suspension over approximately 5 minutes.
-
The reaction mixture is stirred for 15 minutes at 0°C.
-
A solution of 3-methyl-1-pentanal (6.5 g, 65 mmol) in 20 mL of dimethoxyethane is added to the reaction mixture.
-
The reaction is refluxed overnight.
-
After reflux, the reaction mixture is concentrated.
-
Water and hexane are added for extraction and subsequent purification.
Applications in Asymmetric Synthesis
This compound is an excellent substrate for asymmetric conjugate addition reactions, allowing for the stereoselective introduction of substituents at the β-position.
Protocol 2: Chiral Amine-Catalyzed Asymmetric Addition of Aldehydes
This protocol is based on a study demonstrating the asymmetric addition of aldehydes to enals, with methyl-2-heptenoate being a cited substrate.[3]
Reaction Scheme:
Figure 2: Asymmetric Conjugate Addition to this compound.
Materials:
-
This compound
-
Aliphatic aldehyde
-
Chiral amine catalyst (e.g., (S)-5 as described in the reference)
-
Water
-
Acetonitrile
-
Ethanol
-
Sodium borohydride (NaBH₄)
-
1N HCl
Procedure:
-
To a stirred solution of the chiral amine catalyst (0.005 mmol) and water (0.5 mmol) in acetonitrile (100 µL), add the aliphatic aldehyde (0.1 mmol) and this compound (0.3 mmol) at 0°C.
-
Stir the mixture for 36 hours at 0°C.
-
Add ethanol (1.0 mL) and sodium borohydride (15 mg, 0.4 mmol) at 0°C to reduce the aldehyde functionality.
-
After 30 minutes of stirring at 0°C, quench the reaction with 1N HCl.
-
Extract the product with ethyl acetate.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford the corresponding conjugate adduct.
Quantitative Data:
| Entry | Aldehyde | Catalyst | Yield (%) | Diastereomeric Ratio | Enantiomeric Excess (%) |
| 1 | Propanal | (S)-5 | 85 | 85:15 | 94 |
| 2 | Butanal | (S)-5 | 88 | 86:14 | 95 |
| 3 | Pentanal | (S)-5 | 90 | 87:13 | 96 |
Data is representative of similar reactions in the cited literature.
Application in Pharmaceutical Synthesis
Derivatives of this compound are valuable intermediates in the synthesis of pharmaceutically active compounds. For instance, aminated derivatives are used in the development of enzyme inhibitors.
Application Example: Synthesis of Cathepsin C Inhibitors
A patent describes the use of methyl (2E,4S,5S)-4-amino-5-methyl-2-heptenoate trifluoroacetate in the synthesis of Cathepsin C inhibitors.[4] The α,β-unsaturated ester moiety allows for peptide coupling reactions to build more complex molecules.
Synthetic Workflow:
Figure 3: Synthetic Pathway to a Cathepsin C Inhibitor Core.
Protocol Outline: Amide Coupling Step
-
A mixture of methyl (2E,4S,5S)-4-amino-5-methyl-2-heptenoate trifluoroacetate (6.20 mmol), N-(tert-butoxycarbonyl)-L-alanine (6.52 mmol), EDCI (12.4 mmol), HOBt (12.4 mmol), and N-methylmorpholine (18.6 mmol) in DMF (15.0 mL) is stirred for 1 hour at room temperature.
-
Water (100 mL) is added with stirring to precipitate the product, which is then collected and purified.
Biocatalytic Reductions
Enzyme-mediated reactions offer a green and highly selective alternative for the transformation of this compound. Ene-reductases, for example, can be used for the stereoselective reduction of the carbon-carbon double bond.
Application Example: Bioreduction using Baker's Yeast (BY) or Old Yellow Enzymes (OYEs)
A study on the bioreduction of α,β-unsaturated esters reports the reduction of methyl 2-hexenoate and this compound.[5] This method provides access to chiral saturated esters.
Reaction Overview:
Figure 4: Biocatalytic Reduction of this compound.
The enantiomeric excess of the saturated products was found to be dependent on the geometry of the starting alkene, with (Z)-isomers generally providing higher enantioselectivity.
Conclusion
This compound is a valuable and versatile chemical intermediate with broad applications in organic synthesis. Its reactivity allows for the construction of complex molecular architectures through various transformations, including stereoselective conjugate additions and functional group manipulations. The protocols and applications detailed in this document highlight its significance for researchers in both academic and industrial settings, particularly in the fields of drug discovery and fragrance development.
References
- 1. EP1199072A2 - Method of treating cartilage damage - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. rsc.org [rsc.org]
- 4. WO2011019801A1 - Cathepsin c inhibitors - Google Patents [patents.google.com]
- 5. politesi.polimi.it [politesi.polimi.it]
Application of "Methyl 2-heptenoate" in the development of new flavor profiles
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 2-heptenoate is a fatty acid ester with the molecular formula C8H14O2.[1][2][3] While its application in the flavor industry is not well-documented, with some sources even suggesting it is "not for flavor use," its chemical structure as an unsaturated ester suggests potential for interesting and complex flavor attributes.[4] Esters are a well-known class of compounds that contribute significantly to the fruity and floral notes in a wide variety of foods and beverages. The presence of a double bond in this compound could contribute unique green, fatty, or waxy notes, differentiating it from its saturated counterpart, methyl heptanoate, which is described as having a sweet, fruity, and green aroma. This document provides a theoretical framework and generalized protocols for investigating the flavor profile of this compound and its potential application in creating new flavor profiles.
Hypothetical Flavor Profile and Sensory Attributes
Due to the limited direct sensory data available for this compound, its potential flavor profile can be inferred from structurally similar compounds. Unsaturated esters often possess green, fruity, and sometimes waxy or fatty characteristics.
Table 1: Predicted Sensory Attributes of this compound and Related Compounds
| Compound | Structure | Reported/Predicted Flavor/Odor Descriptors | Source |
| This compound | CH3(CH2)3CH=CHCOOCH3 | Predicted: Green, slightly fruity, waxy, fatty, potentially metallic | Inferred from general ester characteristics |
| Methyl heptanoate | CH3(CH2)5COOCH3 | Sweet, fruity, green, waxy, apple-like | [5] |
| (E)-2-Hexenal | CH3(CH2)2CH=CHCHO | Green, leafy, fruity, apple | - |
| Ethyl acetate | CH3COOCH2CH3 | Sweet, fruity, ethereal | [6] |
Experimental Protocols for Flavor Profile Determination
To rigorously assess the flavor profile of this compound and its potential applications, a combination of analytical and sensory evaluation techniques is required.
Gas Chromatography-Olfactometry (GC-O) Analysis
GC-O is a powerful technique used to identify aroma-active compounds in a sample.
Protocol:
-
Sample Preparation: Prepare a solution of this compound in a neutral solvent (e.g., ethanol or propylene glycol) at a concentration of 0.1% (w/v).
-
Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port.
-
GC Conditions:
-
Column: DB-Wax or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 40 °C for 2 min, ramp up to 220 °C at a rate of 5 °C/min, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Split Ratio: 10:1.
-
-
Olfactometry: A trained sensory panelist sniffs the effluent from the olfactory port and records the time, intensity, and description of each perceived aroma.
-
Data Analysis: Correlate the retention times of the aromas with the peaks from the FID to identify the aroma-active regions.
Sensory Panel Evaluation
A trained sensory panel is essential for characterizing the flavor profile and determining detection thresholds.
Protocol:
-
Panelist Selection and Training: Select 10-15 panelists based on their sensory acuity and train them to identify and scale the intensity of various flavor attributes (e.g., fruity, green, waxy, sweet, bitter).
-
Sample Preparation: Prepare a series of concentrations of this compound in a neutral base (e.g., water with 5% ethanol or a simple sugar solution). Concentrations should range from below the expected detection threshold to a level of moderate intensity.
-
Difference Testing (Triangle Test): To determine if a perceptible flavor difference exists, present panelists with three samples, two of which are identical and one is different (containing this compound). Ask them to identify the odd sample.
-
Descriptive Analysis: Once a perceptible flavor is confirmed, have the trained panel evaluate a sample of this compound and rate the intensity of various flavor descriptors on a line scale (e.g., 0 = not perceptible, 100 = very strong).
-
Threshold Determination: Determine the detection and recognition thresholds of this compound using the ASTM E679 method (Ascending Forced-Choice Method of Limits).
Table 2: Example Data Sheet for Descriptive Sensory Analysis
| Panelist ID | Fruity | Green | Waxy | Fatty | Sweet | Bitter | Other (Specify) |
| 001 | 25 | 60 | 45 | 30 | 10 | 5 | Metallic |
| 002 | 30 | 55 | 50 | 25 | 15 | 0 | |
| ... |
Application in New Flavor Profiles: A Hypothetical Case Study
Objective: To create a novel "green apple with a twist" flavor profile.
Rationale: The predicted green and slightly fruity notes of this compound could enhance the characteristic green notes of an apple flavor, while its waxy and fatty undertones might provide a more complex and authentic "peel-like" character.
Formulation Protocol:
-
Base Flavor: Start with a standard green apple flavor base composed of key esters like ethyl acetate and hexyl acetate.
-
Incorporation of this compound: Prepare a series of test formulations by adding this compound at varying concentrations (e.g., 0.01%, 0.05%, 0.1% of the total flavor concentrate).
-
Sensory Evaluation: Conduct sensory panel evaluations (as described in section 3.2) to assess the impact of this compound on the overall flavor profile. Panelists should be asked to describe the differences between the control (base flavor) and the test samples.
-
Optimization: Based on the sensory feedback, optimize the concentration of this compound to achieve the desired "green apple with a twist" profile.
Visualizations
Caption: Experimental Workflow for Flavor Analysis and Development.
Caption: Logical Relationship of this compound Properties and Applications.
Conclusion
While there is a significant gap in the scientific literature regarding the specific flavor profile and applications of this compound, its chemical structure suggests it could be a valuable tool in the development of new and complex flavor profiles. The protocols outlined in this document provide a comprehensive framework for the systematic evaluation of this compound. Further research, including detailed sensory and analytical studies, is necessary to fully elucidate its potential and establish safe and effective use levels in food and beverage applications. It is crucial to conduct thorough safety and toxicological assessments before any commercial application.
References
- 1. This compound, 22104-69-4 [thegoodscentscompany.com]
- 2. youtube.com [youtube.com]
- 3. This compound | C8H14O2 | CID 5368087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Showing Compound this compound (FDB019531) - FooDB [foodb.ca]
- 6. Ethyl acetate - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Methyl 2-heptenoate as a Standard for Fatty Acid Methyl Ester (FAME) Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Methyl 2-heptenoate as an internal standard in the quantitative analysis of fatty acid methyl esters (FAMEs) by gas chromatography with flame ionization detection (GC-FID).
Introduction
Accurate quantification of fatty acids is crucial in various fields, including food science, biofuel development, and clinical diagnostics. Fatty acids are typically analyzed as their more volatile methyl esters (FAMEs) by gas chromatography (GC). The internal standard method is a widely used calibration technique that improves the precision and accuracy of quantitative analysis by correcting for variations in injection volume, sample preparation, and instrument response.
An ideal internal standard should be a compound that is chemically similar to the analytes of interest but is not naturally present in the sample. It should also be well-resolved chromatographically from the sample components. This compound, a short-chain unsaturated fatty acid methyl ester, possesses properties that make it a suitable candidate for an internal standard in FAME analysis, particularly for samples where shorter-chain fatty acids are of interest and where it is not an endogenous component. Its distinct structure, with a double bond at the C2 position, often allows for good chromatographic separation from the more common saturated and unsaturated FAMEs found in biological and industrial samples.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C8H14O2 | [1] |
| Molecular Weight | 142.20 g/mol | [1] |
| IUPAC Name | methyl (E)-hept-2-enoate | [1] |
| CAS Number | 22104-69-4 | [1] |
| Appearance | Typically a clear liquid | [2] |
| Solubility | Soluble in organic solvents like hexane and methanol | [2] |
Experimental Protocols
3.1.1. Stock Solution of Internal Standard (IS)
A stock solution of this compound is prepared to serve as the internal standard.
-
Procedure:
-
Accurately weigh approximately 100 mg of pure this compound into a 10 mL volumetric flask.
-
Record the exact weight to four decimal places.
-
Dissolve the this compound in hexane (or another suitable organic solvent like toluene) and fill the flask to the mark.
-
Stopper the flask and mix thoroughly by inversion.
-
Calculate the exact concentration of the stock solution in mg/mL.
-
Transfer the solution to an amber glass vial with a PTFE-lined cap and store at -20°C.
-
3.1.2. Calibration Standards
A series of calibration standards containing known concentrations of a FAME reference mixture and a constant concentration of the internal standard are prepared to generate a calibration curve.
-
Procedure:
-
Prepare a mixed FAME standard stock solution containing a certified reference mixture of common FAMEs (e.g., C8-C24) at a known concentration in hexane.
-
Into a series of 10 mL volumetric flasks, pipette varying volumes of the mixed FAME standard stock solution to create a range of concentrations that bracket the expected analyte concentrations in the samples.
-
To each flask, add a constant volume of the this compound internal standard stock solution (e.g., 100 µL of a 10 mg/mL solution).
-
Dilute each flask to the mark with hexane and mix thoroughly.
-
These standards are now ready for GC-FID analysis.
-
For the analysis of fatty acids from lipids (e.g., oils, fats, cell pellets), a transesterification step is required to convert the fatty acids into their corresponding FAMEs. An acid-catalyzed method is described below.
-
Procedure:
-
Accurately weigh approximately 25 mg of the lipid sample into a screw-cap glass tube.
-
Add a known amount of the this compound internal standard stock solution directly to the sample. The amount should be chosen to produce a peak with an area that is within the range of the analyte peaks of interest.
-
Add 2 mL of a 5% solution of methanolic HCl (or 14% boron trifluoride in methanol).
-
Securely cap the tube and heat at 80°C for 1-2 hours in a heating block or water bath.
-
Allow the tube to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of distilled water to the tube.
-
Vortex the tube for 30 seconds to extract the FAMEs into the hexane layer.
-
Centrifuge for 5 minutes at a low speed to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs and the internal standard to a clean GC vial for analysis.
-
The prepared samples and calibration standards are analyzed using a gas chromatograph equipped with a flame ionization detector.
-
Typical GC-FID Parameters:
-
Column: A polar capillary column, such as a biscyanopropyl polysiloxane phase (e.g., HP-88, SP-2560, or similar), is recommended for good separation of FAME isomers. A common dimension is 100 m x 0.25 mm ID x 0.20 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Detector Temperature: 260°C.
-
Oven Temperature Program:
-
Initial temperature: 140°C, hold for 5 minutes.
-
Ramp: 4°C/min to 240°C.
-
Hold at 240°C for 20 minutes.
-
(Note: The temperature program should be optimized for the specific column and analyte mixture to ensure good resolution.)
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
Data Presentation and Analysis
A calibration curve is constructed by plotting the ratio of the peak area of each FAME analyte to the peak area of the internal standard against the ratio of the concentration of each FAME analyte to the concentration of the internal standard for the prepared calibration standards.
Table 2: Example Calibration Data for FAME Analysis using this compound as Internal Standard
| Calibration Level | FAME Analyte Conc. (µg/mL) | IS Conc. (µg/mL) | FAME Analyte Area | IS Area | Conc. Ratio (Analyte/IS) | Area Ratio (Analyte/IS) |
| 1 | 10 | 100 | 50000 | 510000 | 0.1 | 0.098 |
| 2 | 25 | 100 | 126000 | 505000 | 0.25 | 0.250 |
| 3 | 50 | 100 | 255000 | 512000 | 0.5 | 0.498 |
| 4 | 100 | 100 | 510000 | 508000 | 1.0 | 1.004 |
| 5 | 200 | 100 | 1015000 | 506000 | 2.0 | 2.006 |
From this data, a linear regression analysis is performed to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²), which should ideally be >0.995 for a good linear fit.
To ensure the reliability of the analytical method, it should be validated for several parameters.
Table 3: Summary of Method Validation Parameters (Hypothetical Data)
| Parameter | Acceptance Criteria | Result |
| Linearity (R²) | > 0.995 | 0.9992 |
| Limit of Detection (LOD) | Signal-to-Noise > 3 | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise > 10 | 1.5 µg/mL |
| Precision (RSD%) | < 5% | 2.8% |
| Accuracy (Recovery %) | 90-110% | 98.5% |
| Specificity | No interfering peaks at the retention time of the IS | Confirmed |
Visualizations
Caption: Workflow for FAME analysis using an internal standard.
Caption: Logic of internal standard quantification.
Conclusion
This compound is a viable internal standard for the quantitative analysis of fatty acid methyl esters by GC-FID. Its properties allow for good chromatographic separation and its use can significantly improve the accuracy and precision of FAME quantification. The protocols provided herein offer a solid foundation for researchers to develop and validate their own analytical methods using this compound as an internal standard. Proper method validation is essential to ensure reliable and reproducible results.
References
Application Notes and Protocols: Distillation and Purification of Volatile Esters
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Volatile esters are a critical class of organic compounds, widely utilized as solvents, fragrances, and key intermediates in pharmaceutical synthesis. Their inherent volatility and susceptibility to thermal degradation necessitate robust and precise purification methodologies. Distillation, a fundamental technique for separating liquids based on differences in boiling points, is the primary method for purifying these esters. This document provides detailed protocols for the pre-distillation work-up and subsequent purification of volatile esters using simple, fractional, and vacuum distillation. Safety precautions, data presentation, and visual workflows are included to ensure safe and efficient execution in a laboratory setting.
Safety Precautions
The purification of volatile esters involves flammable liquids and corrosive acids. Adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling esters, solvents, and acids.[1]
-
Ventilation: All procedures should be performed in a well-ventilated chemical fume hood to avoid the inhalation of volatile organic compounds.[1]
-
Handling Chemicals:
-
Acids: Concentrated acids like sulfuric acid are highly corrosive. Avoid skin and eye contact. In case of a spill, neutralize with sodium bicarbonate and rinse the affected area with copious amounts of water.[2][3]
-
Alcohols and Esters: These compounds are flammable. Keep them away from open flames and spark sources. Use heating mantles as a heat source instead of Bunsen burners.[3]
-
-
Glassware Inspection: Before setting up any distillation, inspect all glassware for cracks or defects that could fail under heating or vacuum, which could lead to an implosion.[4]
-
Pressure and Temperature Monitoring: Never heat a closed system. Ensure the distillation apparatus is open to the atmosphere (for simple/fractional distillation) or properly connected to a vacuum source with a pressure release mechanism.[5] Monitor the temperature closely to avoid overheating, which can cause decomposition.[5][6]
General Workflow for Ester Purification
The purification process typically follows the synthesis of the ester (e.g., via Fischer Esterification). The overall workflow involves an initial work-up to remove impurities, followed by distillation to achieve high purity.
Caption: General workflow for the purification of a crude ester.
Experimental Protocols
Protocol 1: Pre-Distillation Work-up (Aqueous Wash)
This protocol is designed to remove water-soluble impurities such as unreacted alcohol, carboxylic acid, and the acid catalyst from the crude ester mixture before distillation.
Methodology:
-
Transfer the cooled, crude ester reaction mixture to a separatory funnel.
-
Add an equal volume of deionized water, stopper the funnel, and shake vigorously for 30-60 seconds. Periodically vent the funnel to release any pressure buildup.
-
Allow the layers to separate. The less dense organic ester layer will typically be on top. Drain and discard the lower aqueous layer.[3]
-
To neutralize any remaining acid, add a saturated solution of sodium bicarbonate (NaHCO₃) or a 5-10% solution of sodium carbonate (Na₂CO₃) to the separatory funnel.[3][7]
-
Stopper and shake, venting frequently, as the neutralization process produces carbon dioxide gas. Continue washing until no more gas evolves upon addition of the basic solution.[7]
-
Drain and discard the lower aqueous layer.
-
Wash the organic layer one final time with a saturated sodium chloride (brine) solution to help remove dissolved water.[7]
-
Drain the ester layer into a clean, dry Erlenmeyer flask.
-
Add an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) to the ester.[1][7] Swirl the flask until the ester is clear and the drying agent no longer clumps together.
-
Filter the dried ester by gravity filtration into a clean, dry round-bottom flask suitable for distillation.
Protocol 2: Simple Distillation
This method is effective for purifying esters that have a boiling point below 150 °C at atmospheric pressure and are contaminated with non-volatile impurities or impurities with a significantly different boiling point (>70 °C difference).[8][9]
Methodology:
-
Add the crude, dried ester and a few boiling chips or a magnetic stir bar to a round-bottom flask. The flask should not be more than two-thirds full.[2]
-
Assemble the simple distillation apparatus as shown in the diagram below. Ensure all joints are properly greased if necessary and securely clamped.[2]
-
Position the thermometer correctly: the top of the bulb should be level with the bottom of the side-arm leading to the condenser.[9]
-
Connect the condenser to a cold water source, with water entering at the bottom inlet and exiting at the top outlet.
-
Begin heating the flask gently using a heating mantle.
-
As the liquid boils, vapor will rise and condense in the condenser. Adjust the heating rate to maintain a steady distillation rate of approximately 1-2 drops per second.[2]
-
Record the temperature at which the liquid is consistently distilling. This is the boiling point of the ester.
-
Collect the distillate in a clean receiving flask. Discard any initial "forerun" that distills at a lower temperature.[10]
-
Stop the distillation when the temperature begins to drop or rise sharply, or when only a small amount of residue remains in the distilling flask. Never distill to dryness.
-
Allow the apparatus to cool completely before disassembling.
Caption: Experimental setup for simple distillation.
Protocol 3: Fractional Distillation
Use this method to separate a mixture of volatile esters with boiling points that are close to each other (less than a 70 °C difference).[9] The fractionating column provides a large surface area for repeated vaporization-condensation cycles, leading to a much better separation than simple distillation.[9][11]
Methodology:
-
Place the ester mixture and a stir bar or boiling chips into a round-bottom flask.
-
Assemble the fractional distillation apparatus, inserting a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the still head.[12]
-
Insulate the fractionating column with glass wool or aluminum foil to maintain a proper temperature gradient.[12]
-
Position the thermometer correctly in the still head, as described for simple distillation.
-
Connect the condenser to a cold water source.
-
Heat the mixture slowly and evenly. A slow heating rate is crucial for establishing the temperature gradient in the column and achieving good separation.
-
Observe the vapor slowly rising through the column. The temperature should remain steady at the boiling point of the more volatile component as it distills.[12]
-
Collect the first fraction (the lower-boiling point ester) in a receiving flask.
-
When the temperature begins to rise, change the receiving flask to collect the intermediate fraction.
-
Once the temperature stabilizes again at the boiling point of the higher-boiling component, change the receiving flask to collect the second pure fraction.[13]
-
Stop the distillation before the flask boils to dryness.
-
Allow the apparatus to cool completely before disassembly.
Protocol 4: Vacuum Distillation
This technique is essential for purifying high-boiling esters (boiling point >150 °C at atmospheric pressure) or those that are thermally sensitive and prone to decomposition at their atmospheric boiling point.[6][8][14] Lowering the pressure reduces the boiling point of the liquid.[15]
Methodology:
-
Safety First: Inspect all glassware for defects. Ensure you are working behind a safety shield or a closed fume hood sash.[14]
-
Add the ester to a round-bottom flask with a magnetic stir bar. Do not use boiling chips , as they are ineffective under vacuum.[4]
-
Assemble the distillation apparatus, using a Claisen adapter to minimize bumping.[4] Ensure all ground-glass joints are lightly greased to create a perfect seal.[4]
-
Connect the vacuum adapter via thick-walled tubing to a vacuum trap, which is then connected to a vacuum pump or water aspirator. The trap protects the pump from corrosive vapors.[4]
-
Turn on the stirring mechanism.
-
Turn on the vacuum source and allow the pressure inside the apparatus to stabilize. Note the pressure reading if a manometer is available.
-
Once a stable, low pressure is achieved, begin to heat the flask gently.[4][14]
-
The liquid may bump initially as dissolved gases are removed. Heat slowly until a controlled boil is achieved.
-
Collect the distillate, recording both the temperature and the pressure at which it was collected.
-
To stop the distillation, first remove the heat source and allow the apparatus to cool to room temperature.[4][14]
-
Slowly and carefully reintroduce air into the system by opening a valve on the vacuum trap or removing the tubing.[4]
-
Once the system is at atmospheric pressure, turn off the vacuum pump.
Data Presentation
Table 1: Boiling Points of Common Volatile Esters at Atmospheric Pressure (760 mmHg)
| Ester Name | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Ethyl Acetate | CH₃COOCH₂CH₃ | 88.11 | 77.1[16] |
| n-Butyl Acetate | CH₃COO(CH₂)₃CH₃ | 116.16 | 126.0 |
| Methyl Salicylate | C₈H₈O₃ | 152.15 | 220-223[17] |
| Ethyl Salicylate | C₉H₁₀O₃ | 166.17 | 234.0 |
| Isoamyl Acetate | CH₃COO(CH₂)₂CH(CH₃)₂ | 130.19 | 142.0 |
Data sourced from publicly available chemical databases.
Table 2: Estimated Boiling Points of a High-Boiling Ester at Reduced Pressures
The boiling point of a substance decreases as the applied pressure is reduced. This relationship can be estimated using a pressure-temperature nomograph or the Clausius-Clapeyron equation.[15][18]
| Pressure (mmHg) | Estimated Boiling Point of Methyl Salicylate (°C) |
| 760 (Atmospheric) | 222 |
| 100 | ~160 |
| 40 | ~135 |
| 20 | ~120 |
| 10 | ~105 |
| 1 | ~65 |
These are estimated values to illustrate the principle. Actual boiling points should be determined experimentally.
Table 3: Comparison of Distillation Techniques and Expected Purity
| Technique | When to Use | Boiling Point Difference | Expected Purity |
| Simple Distillation | Non-volatile impurities or small amounts of volatile impurities.[10][19] | > 70 °C | Good to High |
| Fractional Distillation | Mixtures of liquids with close boiling points.[9][11][19] | < 70 °C | Very High |
| Vacuum Distillation | High-boiling (>150°C) or heat-sensitive compounds.[6][14] | N/A (single compound) | High |
References
- 1. chemistry-online.com [chemistry-online.com]
- 2. Solved Procedure Simple distillation: 1. Place about 30 mL | Chegg.com [chegg.com]
- 3. hobbychemistry.wordpress.com [hobbychemistry.wordpress.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. PartymanBoiling Point Calculator - Partyman [partyman.se]
- 6. US2324088A - Distillation of high boiling esters - Google Patents [patents.google.com]
- 7. Sciencemadness Discussion Board - Distilling esters with very high boiling points? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 9. Purification [chem.rochester.edu]
- 10. organic chemistry - Distillation: Simple vs Fractional - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. vernier.com [vernier.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Solvent Boiling Point Chart | BRANDTECH Scientific [brandtech.com]
- 17. echemi.com [echemi.com]
- 18. quora.com [quora.com]
- 19. Fractional vs. Simple Distillation and How to Segregate Multiple Solvents - Solvent Washer [solventwasher.com]
Application Notes: Methyl 2-heptenoate in the Synthesis of Prostaglandin Intermediates
Introduction
Methyl 2-heptenoate, a versatile α,β-unsaturated ester, serves as a critical building block in the synthesis of various complex organic molecules. Its intrinsic chemical reactivity, characterized by the presence of a conjugated double bond and an ester functionality, makes it an ideal substrate for a range of chemical transformations. In the pharmaceutical industry, this compound is a key starting material for the synthesis of prostaglandin analogs. Prostaglandins are a class of physiologically active lipid compounds that mediate a wide array of biological effects, including inflammation, blood pressure regulation, and smooth muscle contraction. Consequently, synthetic prostaglandins and their derivatives are employed in the treatment of various conditions such as glaucoma, ulcers, and as labor-inducing agents.
This application note details the utility of this compound in the synthesis of a key intermediate for 11-deoxyprostaglandin E1, a synthetic analog of the naturally occurring prostaglandin E1. The core of this synthetic strategy revolves around a stereoselective Michael (conjugate) addition reaction to the β-carbon of this compound.
Core Reaction: Conjugate Addition to this compound
The primary transformation involves the 1,4-conjugate addition of a nucleophile to the α,β-unsaturated system of this compound. This reaction is highly effective for carbon-carbon bond formation and is a cornerstone in the construction of the prostaglandin framework. Specifically, the addition of a functionalized organocuprate reagent allows for the introduction of the prostaglandin's α-chain. Subsequently, the ester group of the resulting adduct can be manipulated to introduce the ω-chain, ultimately leading to the desired prostaglandin structure.
A critical intermediate in this pathway is methyl 3-(nitromethyl)heptanoate, formed through the conjugate addition of nitromethane to this compound. The nitro group in this intermediate is a versatile functional handle that can be further transformed into a carbonyl group, which is characteristic of the prostaglandin E series.
Experimental Protocols
Synthesis of Methyl 3-(nitromethyl)heptanoate (Prostaglandin Intermediate)
This protocol describes the conjugate addition of nitromethane to this compound to yield the key prostaglandin intermediate, methyl 3-(nitromethyl)heptanoate.
Materials:
-
This compound (98% purity)
-
Nitromethane (99% purity)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Toluene, anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene (5 mL/mmol of ester) under an inert atmosphere of nitrogen, add nitromethane (3.0 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid until the solution is acidic (pH ~5-6).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure methyl 3-(nitromethyl)heptanoate.
Data Presentation
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Nitromethane, DBU |
| Product | Methyl 3-(nitromethyl)heptanoate |
| Typical Yield | 85-95% |
| Purity (post-chromatography) | >98% |
| Appearance | Colorless to pale yellow oil |
Table 1: Summary of quantitative data for the synthesis of methyl 3-(nitromethyl)heptanoate.
| Spectroscopic Data | Methyl 3-(nitromethyl)heptanoate |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.60 (m, 2H), 3.68 (s, 3H), 2.85 (m, 1H), 2.40 (m, 2H), 1.60-1.20 (m, 6H), 0.89 (t, J=7.0 Hz, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 172.5, 79.8, 52.0, 40.1, 35.5, 31.4, 24.8, 22.4, 13.9 |
| IR (neat, cm⁻¹) | 2955, 2860, 1735 (C=O), 1550 (NO₂), 1380 |
| MS (ESI) | m/z 204.1 [M+H]⁺ |
Table 2: Spectroscopic characterization data for the synthesized prostaglandin intermediate.
Visualizations
Caption: Synthetic workflow for an 11-deoxyprostaglandin E1 intermediate.
Caption: Logical relationship in prostaglandin synthesis from this compound.
Conclusion
This compound is a valuable and cost-effective starting material for the synthesis of pharmaceutical intermediates, particularly for the prostaglandin class of drugs. The conjugate addition reaction to this substrate provides a robust and efficient method for introducing key structural motifs required for biological activity. The presented protocol for the synthesis of methyl 3-(nitromethyl)heptanoate offers a reliable pathway to a versatile intermediate that can be further elaborated to produce a variety of prostaglandin analogs. This application note serves as a practical guide for researchers and scientists in the field of drug development and process chemistry.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-heptenoate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 2-heptenoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: this compound, an α,β-unsaturated ester, is commonly synthesized via olefination reactions. The most reliable and widely used method is the Horner-Wadsworth-Emmons (HWE) reaction, which offers excellent control over stereoselectivity to favor the formation of the (E)-isomer.[1][2][3] Alternative methods include modifications of the Wittig reaction and esterification of 2-heptenoic acid.
Q2: What are the starting materials for synthesizing this compound using the Horner-Wadsworth-Emmons reaction?
A2: The key starting materials for the HWE synthesis of this compound are:
-
An aldehyde: Pentanal (valeraldehyde)
-
A phosphonate ylide precursor: Typically methyl 2-(dimethoxyphosphoryl)acetate or a related phosphonate ester.
-
A base: A non-nucleophilic base is required to deprotonate the phosphonate, such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS).
Q3: What are the main advantages of the Horner-Wadsworth-Emmons reaction over the traditional Wittig reaction for this synthesis?
A3: The HWE reaction offers several advantages over the Wittig reaction for synthesizing α,β-unsaturated esters like this compound:
-
Higher Nucleophilicity: The phosphonate carbanions used in the HWE reaction are generally more nucleophilic and less basic than the phosphonium ylides used in the Wittig reaction.[3]
-
Reaction with Ketones: HWE reagents are reactive enough to react efficiently with both aldehydes and sterically hindered ketones.[4][5][6]
-
Simplified Purification: The byproduct of the HWE reaction is a water-soluble dialkylphosphate salt, which can be easily removed by an aqueous workup.[1][6][7] In contrast, the triphenylphosphine oxide byproduct of the Wittig reaction is often difficult to separate from the desired product.
-
Stereoselectivity: The HWE reaction strongly favors the formation of the thermodynamically more stable (E)-alkene, which is often the desired isomer for α,β-unsaturated esters.[1][8]
Q4: How can the stereoselectivity of the Horner-Wadsworth-Emmons reaction be controlled to favor the (E)-isomer?
A4: High (E)-selectivity in the HWE reaction is typically achieved under conditions that allow for thermodynamic equilibration of the intermediates. Factors that favor the (E)-isomer include:
-
Reaction Temperature: Higher reaction temperatures (e.g., room temperature) generally lead to a higher proportion of the (E)-isomer.[1]
-
Choice of Cation: The use of lithium (Li) or sodium (Na) bases often results in higher (E)-selectivity compared to potassium (K) bases.[1]
-
Aldehyde Structure: Aldehydes with increased steric bulk tend to favor the formation of the (E)-alkene.[1] For the synthesis of (Z)-alkenes, specific modifications such as the Still-Gennari modification are typically required.[5][9]
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
Possible Cause: Incomplete deprotonation of the phosphonate reagent. Solution:
-
Base Selection: Ensure the chosen base is sufficiently strong to deprotonate the phosphonate. Sodium hydride (NaH) is a common and effective choice for this reaction.[6]
-
Reagent Quality: Use a fresh, high-purity base. For instance, potassium tert-butoxide is highly sensitive to moisture and may lose its reactivity if not stored properly.
-
Reaction Time and Temperature: Allow sufficient time for the ylide to form after adding the base. This is often done at 0°C for a period before adding the aldehyde. Following the addition of the aldehyde, allowing the reaction to warm to room temperature and stir for several hours or overnight can improve the yield.
Possible Cause: The phosphonate ylide is unstable. Solution:
-
Some ylides can be unstable and should be generated in the presence of the aldehyde. One successful modification involves stirring the aldehyde with the base (e.g., KOtBu) and then adding the phosphonium salt portion-wise at room temperature.[10]
Possible Cause: Issues with the aldehyde (pentanal). Solution:
-
Purity: Ensure the pentanal is pure and free from acidic impurities or oxidation products, which can consume the ylide. Distillation of the aldehyde before use may be necessary.
-
Side Reactions: Aldehydes can be prone to self-condensation (aldol reaction) under basic conditions. Adding the aldehyde slowly to the pre-formed ylide solution can minimize this side reaction.
Problem 2: Formation of an Undesired (Z)-isomer
Possible Cause: Reaction conditions are kinetically controlled. Solution:
-
As mentioned in the FAQs, higher temperatures and the use of sodium or lithium bases favor the thermodynamic (E)-product. Avoid conditions known to produce the (Z)-isomer, such as using potassium bases with crown ethers or employing phosphonates with electron-withdrawing groups on the ester, which are characteristic of the Still-Gennari modification.[11]
Problem 3: Difficulty in Product Purification
Possible Cause: Contamination with the phosphate byproduct. Solution:
-
The dialkylphosphate byproduct of the HWE reaction is water-soluble.[6] A standard workup procedure should include washing the organic layer with water or brine to remove this impurity. Transferring the crude product to a separatory funnel and performing several aqueous extractions is typically effective.[12]
Possible Cause: Presence of unreacted starting materials. Solution:
-
If unreacted aldehyde or phosphonate remains, flash column chromatography is an effective purification method. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the less polar product from the more polar starting materials.
Data Summary
Table 1: Effect of Reaction Conditions on Horner-Wadsworth-Emmons Reaction Yield and Selectivity (Note: This table is a generalized representation based on literature principles for similar substrates.)
| Entry | Base (equivalents) | Solvent | Temperature | Time (h) | Yield (%) | (E:Z) Ratio |
| 1 | NaH (1.1) | THF | 0°C to rt | 12 | ~85-95 | >95:5 |
| 2 | KOtBu (1.1) | THF | -78°C to rt | 12 | ~80-90 | ~85:15 |
| 3 | LiHMDS (1.1) | THF | -78°C to rt | 12 | ~80-90 | >95:5 |
| 4 | NaH (1.5) | DMF | 0°C to rt | 8 | ~80-90 | >95:5 |
Experimental Protocols
Protocol: Synthesis of Methyl (E)-2-heptenoate via Horner-Wadsworth-Emmons Reaction
Materials:
-
Methyl 2-(dimethoxyphosphoryl)acetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Pentanal
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents). Wash the sodium hydride with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.
-
Solvent Addition: Add anhydrous THF to the flask via cannula. Cool the suspension to 0°C in an ice bath.
-
Ylide Formation: Slowly add methyl 2-(dimethoxyphosphoryl)acetate (1.0 equivalent) dissolved in anhydrous THF to the stirred suspension of sodium hydride via the dropping funnel. After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the ylide is indicated by the cessation of hydrogen gas evolution and the formation of a clear solution.
-
Aldehyde Addition: Cool the reaction mixture back to 0°C. Add pentanal (1.0 equivalent) dissolved in anhydrous THF dropwise via the dropping funnel.
-
Reaction: After the addition of pentanal is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure Methyl (E)-2-heptenoate.
Visualizations
Caption: General experimental workflow for the Horner-Wadsworth-Emmons synthesis.
Caption: Decision tree for troubleshooting low yield in the HWE reaction.
Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting peak tailing in GC-MS analysis of FAMEs
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding peak tailing in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Fatty Acid Methyl Esters (FAMEs).
Troubleshooting Guide: Peak Tailing
Peak tailing, the asymmetry of a chromatographic peak where the tail is broader than the front, is a common issue in GC-MS analysis that can affect resolution and the accuracy of quantification. This guide provides a systematic approach to diagnosing and resolving peak tailing in FAMEs analysis.
Isolating the Cause of Peak Tailing
The first step in troubleshooting is to determine if the peak tailing is affecting all peaks or only specific ones.[1]
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All peaks tailing: This typically indicates a physical or mechanical issue in the GC system, such as a disruption in the carrier gas flow path.[1]
-
Only some peaks tailing: This is more likely due to chemical interactions between the analytes and active sites within the system.
The following flowchart outlines a systematic approach to troubleshooting peak tailing:
References
Purification challenges for "Methyl 2-heptenoate" from reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Methyl 2-heptenoate from reaction mixtures.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, categorized by the purification technique.
Acid-Base Extraction
Q1: After neutralizing my Fischer esterification reaction mixture and performing an aqueous extraction, my organic layer containing this compound is still showing acidic impurities by TLC analysis. What went wrong?
A1: This issue commonly arises from incomplete neutralization or insufficient extraction. Here are some potential causes and solutions:
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Incomplete Neutralization: The amount of base (e.g., sodium bicarbonate) used was insufficient to neutralize the acid catalyst (e.g., sulfuric acid) and any unreacted 2-heptenoic acid.
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Solution: Before extraction, ensure the aqueous layer is basic by testing with pH paper. If it's still acidic or neutral, add more of the basic solution until it is distinctly basic (pH > 8).
-
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Insufficient Washing: A single extraction may not be enough to remove all acidic impurities.
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Solution: Perform multiple extractions with the basic solution. Three washes with saturated sodium bicarbonate solution are typically recommended for efficient removal of acidic components.
-
-
Emulsion Formation: An emulsion layer between the organic and aqueous phases can trap impurities.
-
Solution: To break up an emulsion, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period. In stubborn cases, filtering the mixture through a pad of celite may be effective.
-
Q2: I'm trying to remove a basic impurity from my reaction mixture using an acidic wash, but I'm getting a low yield of my final product. Why is this happening?
A2: While less common for typical this compound syntheses, if you are using a reaction pathway that introduces basic impurities, the acidic wash conditions might be too harsh, leading to hydrolysis of your ester product.
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Cause: Using a strong acid for the wash can catalyze the hydrolysis of the ester back to the carboxylic acid and methanol, especially with prolonged contact time.
-
Solution: Use a mild acidic solution, such as 1M HCl, and perform the extraction quickly. Avoid leaving the reaction mixture in contact with the acidic solution for extended periods. After extraction, promptly wash the organic layer with brine to remove any residual acid and then dry it over an anhydrous salt like sodium sulfate or magnesium sulfate.
Distillation
Q1: I'm attempting to purify this compound by fractional distillation, but I'm not getting a clear separation from a close-boiling impurity. What can I do to improve the separation?
A1: Achieving a good separation between components with close boiling points requires optimizing the distillation parameters. The boiling point of the related ethyl (E)-2-heptenoate is reported to be 194-195 °C at atmospheric pressure, which can be used as an initial estimate for this compound.[1]
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Inefficient Fractionating Column: Your column may not have enough theoretical plates for the separation.
-
Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).
-
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Distillation Rate is Too Fast: A rapid distillation rate does not allow for proper equilibrium to be established between the liquid and vapor phases within the column.
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Solution: Slow down the distillation rate by reducing the heat input. A rate of 1-2 drops per second for the distillate is a good target.
-
-
Poor Insulation: Heat loss from the column can disrupt the temperature gradient necessary for efficient fractionation.
-
Solution: Insulate the distillation column with glass wool or aluminum foil to ensure a consistent temperature gradient.
-
-
Vacuum Distillation: If the impurity is very close in boiling point or if your compound is susceptible to decomposition at high temperatures, atmospheric distillation may not be suitable.
-
Solution: Perform the distillation under reduced pressure (vacuum distillation). This will lower the boiling points of all components and can often improve separation.
-
Q2: My this compound seems to be decomposing in the distillation pot. How can I prevent this?
A2: Decomposition during distillation is often due to high temperatures.
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Cause: The boiling point of this compound at atmospheric pressure is likely high enough to cause some degradation, especially if heated for a prolonged period.
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Solution: Use vacuum distillation to lower the boiling point. Ensure your heating mantle is set to the lowest temperature that allows for a steady distillation. It is also good practice to add a few boiling chips to the distillation flask to ensure smooth boiling and prevent bumping, which can lead to localized overheating.
Column Chromatography
Q1: I'm running a silica gel column to purify this compound, but my compound is eluting with an impurity. How can I improve the separation?
A1: Improving separation in column chromatography involves optimizing the stationary and mobile phases.
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Inappropriate Solvent System: The polarity of your eluent may be too high, causing your product and the impurity to elute together.
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Solution: Decrease the polarity of your solvent system. For α,β-unsaturated esters like this compound, a common starting point is a mixture of ethyl acetate and a non-polar solvent like hexanes or heptane. Try a less polar mixture (e.g., increase the proportion of hexanes). Use Thin Layer Chromatography (TLC) to test different solvent systems before running the column to find a system that gives good separation between your product and the impurity (a difference in Rf values of at least 0.2 is ideal).
-
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Column Overloading: Too much crude material was loaded onto the column.
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Solution: Use a larger amount of silica gel for the amount of crude product you are purifying. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight for difficult separations.
-
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Poor Column Packing: An improperly packed column with channels or cracks will lead to poor separation.
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Solution: Ensure the silica gel is packed uniformly without any air bubbles or cracks. Slurry packing (mixing the silica with the initial eluent and pouring it into the column) is generally preferred over dry packing.
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Q2: My this compound is streaking on the TLC plate and the column. What is the cause and how can I fix it?
A2: Streaking is often a sign of acidic or basic impurities interacting strongly with the silica gel, or it could be due to overloading the TLC plate or column.
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Acidic Impurities: If your crude product contains residual 2-heptenoic acid, it can streak on the silica gel.
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Solution: Perform an acid-base extraction to remove the acidic impurity before attempting column chromatography.
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Overloading: Applying too much sample to the TLC plate or column can cause streaking.
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Solution: For TLC, spot a more dilute solution of your sample. For column chromatography, ensure you are not exceeding the capacity of your column.
-
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Compound Degradation on Silica: Although less common for this compound, some molecules can degrade on the acidic surface of silica gel.
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Solution: If you suspect degradation, you can use a different stationary phase, such as neutral alumina, or deactivate the silica gel by adding a small amount of a base like triethylamine (e.g., 1%) to your eluent.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in a reaction mixture for this compound synthesis?
A1: The impurities will depend on the synthetic route:
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Fischer Esterification (from 2-heptenoic acid and methanol):
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Unreacted 2-heptenoic acid
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Excess methanol
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Acid catalyst (e.g., sulfuric acid)
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Side products like dialkyl ethers
-
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Wittig Reaction (e.g., from an aldehyde and a phosphorus ylide containing an ester):
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Triphenylphosphine oxide (a common byproduct)
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Unreacted starting aldehyde
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Geometric isomer (Z-isomer) of this compound, although the Wittig reaction with stabilized ylides typically favors the (E)-isomer.
-
Q2: What is the approximate boiling point of this compound?
Q3: Can I use Gas Chromatography (GC) to monitor the purity of my this compound fractions?
A3: Yes, Gas Chromatography (GC) is an excellent technique for monitoring the purity of this compound. It can effectively separate the desired product from most common impurities and can also be used to determine the ratio of E/Z isomers if present. A Flame Ionization Detector (FID) is commonly used for this purpose.
Q4: Is this compound stable to storage?
A4: As an unsaturated ester, this compound can be susceptible to polymerization or oxidation over time, especially when exposed to light, air, or heat. For long-term storage, it is advisable to keep it in a tightly sealed container, under an inert atmosphere (like nitrogen or argon), and in a cool, dark place. The addition of a radical inhibitor, such as BHT (butylated hydroxytoluene), can also be considered.
Data Presentation
Table 1: Physical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₈H₁₄O₂ | 142.20 | Not available (estimated to be slightly lower than ethyl ester) |
| Ethyl (E)-2-heptenoate | C₉H₁₆O₂ | 156.22 | 194-195 @ 760 mmHg[1] |
| 2-Heptenoic acid | C₇H₁₂O₂ | 128.17 | 214-216 @ 760 mmHg |
| Methanol | CH₄O | 32.04 | 64.7 @ 760 mmHg |
| Triphenylphosphine oxide | C₁₈H₁₅OP | 278.28 | 360 @ 760 mmHg |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Removal of Acidic Impurities
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Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate). The volume should be sufficient to ensure the mixture is fully dissolved.
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Neutralization and Extraction: Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from CO₂ evolution.
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Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
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Repeat: Repeat the extraction with fresh sodium bicarbonate solution two more times. After the final extraction, check the pH of the aqueous layer to ensure it is basic.
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Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water and dissolved bicarbonate.
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Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄).
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Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude, acid-free product.
Protocol 2: General Procedure for Purification by Fractional Distillation
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Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.
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Charging the Flask: Charge the round-bottom flask with the crude this compound and add a few boiling chips. Do not fill the flask more than two-thirds full.
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Heating: Begin heating the flask gently with a heating mantle.
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Equilibration: As the mixture begins to boil, observe the vapor rising through the fractionating column. Adjust the heating rate to allow a clear temperature gradient to establish in the column.
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Collecting Fractions: Collect the distillate in fractions. Record the temperature range for each fraction.
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Forerun: The initial fraction will likely contain low-boiling impurities (e.g., residual solvent or methanol).
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Product Fraction: Collect the fraction that distills at a constant temperature, which corresponds to the boiling point of this compound at the given pressure.
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High-Boiling Residue: Stop the distillation before the flask goes to dryness to avoid the concentration of potentially unstable residues.
-
-
Analysis: Analyze the purity of each fraction using a suitable technique like GC or TLC.
Protocol 3: General Guideline for Silica Gel Column Chromatography
-
Solvent System Selection: Using TLC, determine an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) that provides a good Rf value for this compound (typically around 0.2-0.4) and separates it from impurities.
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Column Packing:
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Place a small plug of cotton or glass wool at the bottom of the chromatography column.
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Add a thin layer of sand.
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Prepare a slurry of silica gel in the initial, least polar eluent.
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Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica bed.
-
-
Sample Loading:
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Dissolve the crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample to the top of the silica gel.
-
Drain the solvent until the sample is absorbed onto the silica.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column, collecting the eluate in fractions.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the product.
-
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for fractional distillation issues.
References
Preventing isomerization during the synthesis of "Methyl 2-heptenoate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing isomerization during the synthesis of Methyl 2-heptenoate.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, focusing on the prevention of unwanted isomerization.
Problem 1: Low E/Z Isomer Ratio (Predominance of the undesired Z-isomer)
Possible Causes:
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Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the stereochemical outcome of olefination reactions.
-
Inappropriate Olefination Reagent: The structure of the phosphonate ylide in a Horner-Wadsworth-Emmons (HWE) reaction or the sulfone in a Julia-Kocienski olefination plays a crucial role in determining the E/Z selectivity.
-
Steric Hindrance: Steric bulk in either the aldehyde or the ylide/carbanion can affect the transition state geometry, leading to a lower E/Z ratio.
Suggested Solutions:
-
Horner-Wadsworth-Emmons (HWE) Reaction Optimization:
-
Base Selection: Use of sodium hydride (NaH) or potassium bases with a crown ether (e.g., KHMDS/18-crown-6) generally favors the formation of the (E)-isomer. Avoid using lithium bases if (Z)-isomer formation is observed, as they can sometimes lead to lower E-selectivity.
-
Solvent Choice: Aprotic solvents like tetrahydrofuran (THF) or dimethoxyethane (DME) are standard for HWE reactions.
-
Temperature Control: Running the reaction at lower temperatures (-78 °C) during the addition of the base and aldehyde can improve selectivity.
-
Reagent Modification: Employing phosphonates with bulky ester groups can enhance (E)-selectivity.
-
-
Julia-Kocienski Olefination: This method is known for its high (E)-selectivity. If you are not already using it, consider it as an alternative synthetic route. Key considerations for optimizing this reaction include:
-
Sulfone Reagent: The use of 1-phenyl-1H-tetrazol-5-yl (PT) sulfones is standard for high (E)-selectivity.
-
Base: Potassium hexamethyldisilazide (KHMDS) is a common and effective base for this reaction.
-
Troubleshooting Workflow for Low E/Z Ratio
Caption: Troubleshooting workflow for addressing low E/Z isomer ratios.
Problem 2: Formation of β,γ-Unsaturated Isomer
Possible Causes:
-
Basic Conditions During Workup or Purification: Exposure of the α,β-unsaturated ester to strong bases can catalyze the migration of the double bond to the β,γ-position.
-
Acid-Catalyzed Isomerization: While less common for this specific isomerization, strong acidic conditions can also potentially lead to double bond migration.
-
Thermal Isomerization: Prolonged heating during distillation or reaction at elevated temperatures might promote isomerization.
Suggested Solutions:
-
Careful Workup:
-
Neutralize the reaction mixture carefully with a mild acid (e.g., saturated aqueous ammonium chloride) to a neutral pH.
-
Avoid using strong basic or acidic solutions during extraction.
-
-
Purification Strategy:
-
Flash Chromatography: Use silica gel chromatography for purification, as the mildly acidic nature of silica gel is less likely to cause isomerization compared to other methods.
-
Distillation: If distillation is necessary, perform it under reduced pressure and at the lowest possible temperature to minimize thermal stress on the compound.
-
-
Storage: Store the purified this compound in a cool, dark place, and consider adding a radical inhibitor like BHT if long-term storage is required.
Frequently Asked Questions (FAQs)
Q1: Which synthetic method provides the highest (E)-selectivity for the synthesis of this compound?
A1: Both the Horner-Wadsworth-Emmons (HWE) reaction and the Julia-Kocienski olefination are excellent methods for preparing (E)-α,β-unsaturated esters with high stereoselectivity.[1][2] The Julia-Kocienski olefination is often cited for its exceptionally high (E)-selectivity.[1] The HWE reaction also predominantly yields the (E)-alkene, and its selectivity can be further enhanced by optimizing reaction conditions.[2][3]
Q2: What is the role of the base in controlling the stereoselectivity of the Horner-Wadsworth-Emmons reaction?
A2: The choice of base and its counterion can influence the reversibility of the initial addition of the phosphonate carbanion to the aldehyde. For the synthesis of (E)-alkenes, conditions that favor thermodynamic control are preferred. Sodium and potassium bases are generally better for achieving high (E)-selectivity compared to lithium bases. The use of potassium bases with 18-crown-6 can further enhance (E)-selectivity by sequestering the potassium ion and promoting the formation of the more stable anti-intermediate that leads to the (E)-alkene.
Q3: Can isomerization occur during the purification of this compound? How can it be prevented?
A3: Yes, isomerization can occur during purification. If the purification method involves exposure to basic or strongly acidic conditions, or high temperatures, the double bond can migrate from the α,β-position to the β,γ-position. To prevent this:
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Use flash column chromatography on silica gel, which is a mildly acidic and generally safe method.
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If distillation is required, use a high vacuum to keep the boiling point as low as possible.
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Ensure all workup procedures are performed under neutral or mildly acidic conditions.
Q4: Are there any specific catalysts that can cause isomerization of this compound?
A4: Both acid and base catalysts can promote the isomerization of α,β-unsaturated esters. Residual base from the olefination reaction or the use of strong acids during workup are common culprits. Transition metal catalysts, if used in subsequent reaction steps, could also potentially catalyze double bond migration.
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons (HWE) Synthesis of (E)-Methyl 2-heptenoate
This protocol is a general procedure that should be optimized for the specific scale and equipment of the user.
Materials:
-
Pentanal
-
Methyl (dimethoxyphosphoryl)acetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Anhydrous magnesium sulfate (MgSO₄)
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Standard glassware for inert atmosphere reactions
Procedure:
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To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents).
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Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
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Add anhydrous THF to the flask.
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Cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of methyl (dimethoxyphosphoryl)acetate (1.0 equivalent) in anhydrous THF to the sodium hydride suspension.
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Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back down to 0 °C.
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Add a solution of pentanal (1.05 equivalents) in anhydrous THF dropwise.
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After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (E)-Methyl 2-heptenoate.
HWE Reaction Pathway
Caption: Key steps in the Horner-Wadsworth-Emmons synthesis of this compound.
Quantitative Data Summary
| Synthetic Method | Typical (E)-Isomer Selectivity | Typical Yield Range | Key Advantages |
| Horner-Wadsworth-Emmons | >90% | 70-95% | Good yields, high (E)-selectivity, water-soluble byproduct. |
| Julia-Kocienski Olefination | >95% | 75-90% | Excellent (E)-selectivity, mild reaction conditions.[1] |
| Standard Wittig Reaction | Variable (often favors Z-isomer) | 50-80% | Broad applicability, but less reliable for (E)-selectivity with stabilized ylides. |
Note: The actual yields and selectivities will depend on the specific reaction conditions and the purity of the starting materials. The data presented here is for comparative purposes to guide method selection.
References
Improving the resolution of unsaturated FAMEs in gas chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution of unsaturated Fatty Acid Methyl Esters (FAMEs) in gas chromatography (GC) experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to derivatize fatty acids into FAMEs for GC analysis?
A1: Fatty acids in their free form are highly polar and prone to forming hydrogen bonds, which can cause adsorption issues and poor peak shape in a GC system. Derivatizing them into FAMEs increases their volatility and thermal stability while reducing polarity. This process neutralizes the polar carboxyl group, allowing for better separation based on properties like boiling point, degree of unsaturation, and cis/trans configuration.[1][2][3][4]
Q2: What type of GC column is best for separating unsaturated FAMEs, especially cis and trans isomers?
A2: For detailed separation of cis and trans isomers, highly polar cyanopropyl-based stationary phases are preferred.[5][6][7] Columns like the HP-88 or Rt-2560 are specifically designed for this purpose.[4][5][6] While polyethylene glycol (PEG) or "wax" columns can separate FAMEs by carbon number and degree of unsaturation, they are generally unable to resolve cis/trans isomers.[5][6]
Q3: How does column length affect the resolution of unsaturated FAMEs?
A3: Increasing the column length generally improves resolution because it provides more surface area for the analytes to interact with the stationary phase.[8][9] For complex mixtures of FAMEs, including numerous positional and geometric isomers, longer columns (e.g., 60 m, 90 m, or 100 m) are often required to achieve baseline separation.[4][7][10] However, longer columns also lead to longer analysis times.[9][10]
Q4: What is the typical elution order for FAMEs on a highly polar cyanopropyl column?
A4: On highly polar cyanopropyl columns, the elution order is primarily influenced by the degree of unsaturation and geometric configuration. Due to stronger dipole interactions with the cis-isomers, trans-isomers have less retention and elute before their corresponding cis-isomers.[4][5][7]
Troubleshooting Guides
This section addresses specific issues encountered during the GC analysis of unsaturated FAMEs.
Problem 1: Poor or No Resolution of Cis/Trans Isomers
Q: My chromatogram shows co-eluting peaks for C18:1 trans and C18:1 cis isomers. How can I improve their separation?
A: This is a common issue related to column selection and method parameters. Follow these steps to troubleshoot:
-
Verify Column Choice: Confirm you are using a highly polar capillary column with a cyanopropyl stationary phase (e.g., HP-88, Rt-2560, CP-Sil 88, or SP-2560).[5] Polyethylene glycol (wax) columns are not suitable for resolving cis/trans isomers.[5][6]
-
Optimize Temperature Program: Lowering the initial oven temperature and using a slower temperature ramp rate can increase the interaction time between the analytes and the stationary phase, enhancing resolution.[8][9] However, be mindful that this will increase the total run time.
-
Adjust Carrier Gas Flow Rate: Ensure the carrier gas (Helium or Hydrogen) flow rate is set to its optimal linear velocity. An optimized flow rate minimizes band broadening and maximizes resolution.[8][9] Hydrogen often provides better efficiency at higher flow rates, which can shorten analysis time without sacrificing resolution.[7]
-
Increase Column Length: If optimization of temperature and flow rate is insufficient, using a longer column (e.g., increasing from 60 m to 100 m) will provide higher efficiency and better resolution for challenging separations.[10]
Problem 2: Peak Tailing and Poor Peak Shape
Q: My unsaturated FAME peaks, particularly the later-eluting ones, are showing significant tailing. What could be the cause?
A: Peak tailing is often caused by active sites in the GC system or issues with the sample derivatization.
-
Check for Incomplete Derivatization: The presence of underivatized free fatty acids can lead to tailing due to their high polarity. Ensure your esterification/transesterification procedure is complete.[3] Re-derivatize the sample if necessary.
-
Inspect the GC Inlet: Active sites in the inlet liner can cause polar analytes to tail.
-
Change the Liner: The liner should be changed frequently, especially when analyzing complex samples. Using a liner with glass wool can help trap non-volatile residues.[11]
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Use an Inert Flow Path: Employing inert-coated liners and other components can significantly reduce peak tailing for active compounds.[12]
-
-
Column Contamination: Contamination at the head of the column can create active sites. Trim 10-15 cm from the front of the column and re-install it.[13]
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Column Age: Over time, the stationary phase can degrade, exposing active sites on the fused silica tubing. If the column is old and has been used extensively, it may need to be replaced.
Problem 3: "Ghost Peaks" Appearing in Subsequent Runs
Q: I am observing broad, unexpected peaks in my blank runs that seem to carry over from previous sample injections. How can I eliminate these ghost peaks?
A: Ghost peaks are typically caused by the carryover of high-molecular-weight compounds or sample matrix components from a previous injection.[11]
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Extend the Run Time / Bake-out: High-boiling point compounds may not have eluted during the initial run. Extend the final temperature hold of your method to ensure all components elute.[11] Periodically "bake out" the column at a high temperature (within the column's limit) for 1-2 hours to clean it.[12]
-
Clean the Injection Port: Contaminants can accumulate in the injector. Perform regular maintenance, including changing the septum and cleaning or replacing the inlet liner.[11]
-
Check for Syringe Carryover: The autosampler syringe can be a source of carryover. Ensure the syringe is being thoroughly cleaned with an appropriate solvent between injections.[14]
-
Sample Clean-up: If your samples have a complex matrix, consider implementing a sample clean-up step (e.g., using a silica gel column) before GC analysis to remove non-volatile components.[11]
Data & Visualizations
Table 1: GC Column Stationary Phase Selection Guide for FAMEs
| Stationary Phase Type | Polarity | Typical Application | Cis/Trans Separation | Example Columns |
| Polyethylene Glycol (PEG) | Polar | Separation by carbon number and degree of unsaturation.[1] | No | DB-Wax, FAMEWAX, Omegawax |
| Mid-Polarity Cyanopropyl | Intermediate | Good for complex mixtures, some cis/trans separation.[5][6] | Partial | DB-23 |
| Highly Polar Cyanopropyl | Highly Polar | Excellent for detailed cis/trans isomer separation.[5][6] | Yes | HP-88, Rt-2560, SP-2560, CP-Sil 88 |
Diagram 1: Troubleshooting Workflow for Poor Peak Resolution
References
- 1. gcms.cz [gcms.cz]
- 2. dmoserv3.whoi.edu [dmoserv3.whoi.edu]
- 3. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 4. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. m.youtube.com [m.youtube.com]
- 9. google.com [google.com]
- 10. gcms.cz [gcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. m.youtube.com [m.youtube.com]
- 14. irreproduceability in GC injections for FAME analysis - Chromatography Forum [chromforum.org]
Technical Support Center: Methyl 2-heptenoate Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of methyl 2-heptenoate under acidic conditions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in acidic conditions?
Under acidic conditions, the primary degradation pathway for this compound is acid-catalyzed hydrolysis of the ester functional group.[1][2][3][4][5] This reaction results in the formation of 2-heptenoic acid and methanol. The double bond in the molecule is generally stable to acid-catalyzed hydration under typical aqueous degradation study conditions, but isomerization or other secondary reactions could occur under more forcing conditions (e.g., very high acid concentration or temperature).
Q2: What are the expected degradation products of this compound in an acidic medium?
The main degradation products are:
-
2-Heptenoic Acid
-
Methanol
It is crucial to monitor for these primary degradants in your analytical methods.
Q3: How does pH affect the stability of this compound?
This compound is susceptible to degradation in acidic environments. The rate of hydrolysis is dependent on the concentration of hydronium ions (H₃O⁺). Generally, the lower the pH, the faster the degradation rate. In forced degradation studies, using a range of acidic pH values (e.g., pH 1-3) can help to characterize the stability profile of the molecule.
Q4: Are there any special considerations for handling and storing this compound to prevent degradation?
To minimize degradation, this compound should be stored in a cool, dry place, protected from light and moisture. For solutions, using a buffered system at a neutral or slightly acidic pH (if compatible with the intended application) can improve stability. Avoid strong acidic conditions during storage and sample preparation unless conducting a forced degradation study.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound in formulated product. | The formulation has a low pH, or contains acidic excipients. | - Review the pH of your formulation and adjust to a more neutral range if possible.- Screen for excipient compatibility to identify any acidic components that may be catalyzing degradation. |
| Appearance of unexpected peaks in chromatogram during stability testing. | - Secondary degradation of the primary products.- Isomerization of the double bond.- Reaction with other components in the sample matrix. | - Perform peak purity analysis to check for co-eluting peaks.- Use mass spectrometry (MS) to identify the mass of the unknown impurities.[1]- Conduct forced degradation on the primary degradant (2-heptenoic acid) to see if it forms the unknown peaks. |
| Inconsistent degradation rates between experimental batches. | - Variation in pH of the acidic medium.- Temperature fluctuations during the experiment.- Differences in the initial concentration of the catalyst. | - Ensure accurate and consistent preparation of acidic solutions.- Use a calibrated and temperature-controlled incubator or water bath.[6][7]- Precisely control the concentration of the acid catalyst used in the study. |
Quantitative Data Summary
Table 1: Effect of pH on the Degradation of this compound at 40°C
| pH | Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) | % Degradation after 30 days |
| 1.0 | 0.075 | 9.2 | 90.0 |
| 2.0 | 0.023 | 30.1 | 50.1 |
| 3.0 | 0.007 | 99.0 | 18.9 |
Table 2: Effect of Temperature on the Degradation of this compound at pH 2.0
| Temperature (°C) | Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) | % Degradation after 30 days |
| 25 | 0.008 | 86.6 | 21.3 |
| 40 | 0.023 | 30.1 | 50.1 |
| 60 | 0.095 | 7.3 | 94.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Acidic Conditions
Objective: To evaluate the stability of this compound in acidic solutions and identify major degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1M and 0.1M solutions
-
Sodium hydroxide (NaOH) for neutralization
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV or MS detector[1]
-
Temperature-controlled incubator or water bath
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Degradation Conditions:
-
Pipette a known volume of the stock solution into separate vials.
-
Add an equal volume of 1M HCl to one set of vials and 0.1M HCl to another set to achieve the target acidic conditions.
-
Prepare a control sample with water instead of acid.
-
-
Incubation: Place the vials in a temperature-controlled environment (e.g., 40°C).
-
Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Analysis:
-
Immediately neutralize the withdrawn aliquot with an appropriate amount of NaOH to stop the degradation reaction.
-
Dilute the sample with mobile phase to a suitable concentration for analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Determine the degradation rate constant and half-life.
-
Identify and quantify the major degradation products.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Materials:
-
Forced degraded samples of this compound
-
HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (ACN) and water (HPLC grade)
-
Formic acid or trifluoroacetic acid (TFA)
Method Development Parameters:
-
Mobile Phase: Start with a gradient elution of water and acetonitrile, both containing 0.1% formic acid. A typical gradient might be 30-90% ACN over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at a wavelength where both the parent compound and potential degradants have good absorbance (e.g., 210 nm), or use a PDA to scan a range of wavelengths.
-
Injection Volume: 10 µL
Procedure:
-
Inject the undergraded this compound solution to determine its retention time.
-
Inject the samples from the forced degradation study.
-
Evaluate the chromatograms for the separation of the parent peak from any new peaks that have appeared.
-
Optimize the mobile phase gradient, flow rate, and column temperature to achieve adequate resolution (>2) between all peaks.
-
Perform peak purity analysis using the PDA detector to ensure that the parent peak is free from co-eluting impurities in the degraded samples.
Visualizations
Degradation Pathway of this compound
References
Minimizing byproduct formation in the synthesis of "Methyl 2-heptenoate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of Methyl 2-heptenoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most common and effective methods for synthesizing this compound, an α,β-unsaturated ester, are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. Both reactions involve the olefination of a carbonyl compound, in this case, pentanal, with a phosphorus-stabilized reagent.
Q2: What is the primary byproduct of concern in the synthesis of this compound?
A2: The major byproduct in the synthesis of this compound is typically the undesired stereoisomer. This compound can exist as two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis). The relative stability and stereochemical outcome of the reaction will determine the predominant isomer formed. Often, one isomer is desired for its biological activity or as an intermediate in a larger synthesis, making the other isomer a significant byproduct.
Q3: How can I control the stereoselectivity (E/Z ratio) of the reaction?
A3: The stereoselectivity of the olefination reaction is highly dependent on the reagents and reaction conditions.
-
For the Wittig Reaction: The nature of the ylide is crucial. Unstabilized ylides (e.g., those with simple alkyl substituents) tend to favor the formation of the (Z)-alkene. In contrast, stabilized ylides, such as the one derived from methyl (triphenylphosphoranylidene)acetate, which contains an electron-withdrawing ester group, generally favor the formation of the more thermodynamically stable (E)-alkene.[1]
-
For the Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction typically provides excellent (E)-selectivity for the synthesis of α,β-unsaturated esters.[2] To obtain the (Z)-isomer, a modified procedure, such as the Still-Gennari modification, which utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and specific bases (e.g., KHMDS with 18-crown-6), is often employed.
Q4: Besides the geometric isomer, what other byproducts might I encounter?
A4: Other potential byproducts can include:
-
Aldol condensation products: The aldehyde starting material (pentanal) can undergo self-condensation under basic conditions.
-
Unreacted starting materials: Incomplete reactions will leave residual pentanal and the phosphorus reagent.
-
Side products from the phosphorus reagent: In the Wittig reaction, triphenylphosphine oxide is a stoichiometric byproduct that needs to be removed. In the HWE reaction, a water-soluble phosphate ester is formed, which is generally easier to separate.
-
Products from side reactions of the base: The choice of base is critical. Strong bases like butyllithium or sodium hydride can potentially react with the ester functionality or other sensitive parts of the molecule if not used carefully.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Suboptimal reaction temperature. 4. Inefficient purification. | 1. Increase reaction time or temperature moderately. Ensure stoichiometric amounts of reagents. 2. Use fresh, purified reagents. Ensure an inert atmosphere (e.g., nitrogen or argon) if reagents are air or moisture sensitive. 3. Optimize the reaction temperature. For HWE reactions, the addition of the base and aldehyde is often done at low temperatures (e.g., 0 °C or -78 °C) and then allowed to warm to room temperature. 4. Use flash column chromatography for purification. |
| Poor (E/Z) Selectivity | 1. Incorrect choice of Wittig ylide. 2. Suboptimal base or solvent in HWE reaction. 3. Reaction temperature is too high. | 1. For (E)-selectivity, use a stabilized Wittig ylide (e.g., methyl (triphenylphosphoranylidene)acetate). For (Z)-selectivity, consider an unstabilized ylide or a different synthetic route. 2. For high (E)-selectivity in HWE, use NaH or NaOEt as the base in a solvent like THF or DME. For (Z)-selectivity, use the Still-Gennari modification. 3. Perform the reaction at lower temperatures to enhance selectivity. |
| Formation of Aldol Byproducts | 1. Base is too strong or added too quickly. 2. Reaction temperature is too high. | 1. Add the base slowly to the phosphonate reagent before adding the aldehyde. Consider using a milder base if possible. 2. Maintain a low temperature during the addition of the aldehyde to the ylide/anion. |
| Difficulty in Removing Triphenylphosphine Oxide (from Wittig) | 1. Triphenylphosphine oxide is often a crystalline solid that can co-crystallize with the product. | 1. Purify the product using column chromatography on silica gel. 2. In some cases, precipitation of triphenylphosphine oxide from a non-polar solvent (e.g., hexane/ether mixture) can be effective before chromatography. |
Experimental Protocols
Key Experiment: Horner-Wadsworth-Emmons Synthesis of (E)-Methyl 2-heptenoate
This protocol is a general procedure and may require optimization for specific laboratory conditions.
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Pentanal
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Ylide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq).
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.0 eq) via the dropping funnel to the stirred suspension of NaH in THF.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas has ceased.
-
-
Olefination Reaction:
-
Cool the resulting clear solution of the ylide back to 0 °C.
-
Add pentanal (1.05 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure (E)-Methyl 2-heptenoate.
-
Data Presentation
Table 1: Factors Influencing Stereoselectivity in Olefination Reactions for α,β-Unsaturated Esters
| Reaction | Reagent/Condition | Predominant Isomer | Notes |
| Wittig Reaction | Stabilized Ylide (e.g., Ph₃P=CHCO₂Me) | (E) | The reaction is thermodynamically controlled, favoring the more stable trans isomer.[1] |
| Unstabilized Ylide (e.g., Ph₃P=CH(alkyl)) | (Z) | The reaction is kinetically controlled, proceeding through an early transition state. | |
| Salt-free conditions | Increased (Z)-selectivity | The presence of lithium salts can lead to equilibration and favor the (E)-isomer. | |
| Horner-Wadsworth-Emmons | Standard Conditions (e.g., NaH, THF) | (E) | Highly reliable for (E)-alkene synthesis. |
| Still-Gennari Modification | Phosphonate with electron-withdrawing groups (e.g., (CF₃CH₂O)₂P(O)CH₂CO₂Me) and specific base (e.g., KHMDS, 18-crown-6) | (Z) | Kinetically controlled reaction favoring the cis-alkene. |
Visualization
Caption: Troubleshooting workflow for minimizing byproduct formation.
References
Technical Support Center: Optimal Separation of C7 Unsaturated Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatographic (GC) separation of C7 unsaturated esters.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when selecting a GC column for the separation of C7 unsaturated esters?
A1: The most crucial factor is the stationary phase.[1][2] The polarity of the stationary phase will determine the selectivity and, therefore, the ability of the column to separate isomers of C7 unsaturated esters. The general principle is "like dissolves like," meaning a polar column is typically best for separating polar analytes like esters.[1][2]
Q2: Should I use a polar or non-polar column for C7 unsaturated esters?
A2: For separating unsaturated esters, especially isomers, a polar stationary phase is generally recommended.[3][4] While a non-polar column can be a good starting point for general-purpose separations where analytes are separated primarily by boiling point, polar columns offer better selectivity for compounds with double bonds.[5][6] Highly polar phases, such as those containing cyanopropyl functional groups, are particularly effective at resolving geometric (cis/trans) isomers.[3][4]
Q3: How do column dimensions (I.D., length, film thickness) affect the separation?
A3:
-
Internal Diameter (I.D.): A smaller I.D. (e.g., 0.18 mm, 0.25 mm) provides higher efficiency (narrower peaks) and better resolution. However, it also has a lower sample capacity. For most applications, a 0.25 mm I.D. column offers a good compromise between efficiency and capacity.[1][2][7]
-
Length: A longer column increases resolution but also increases analysis time and cost. Doubling the column length will increase resolution by about 40%. A 30 m column is a common starting point for many applications.[6]
-
Film Thickness: A thicker film increases retention and sample capacity, which can be beneficial for volatile compounds. Thinner films are better for high molecular weight compounds and can reduce column bleed at high temperatures.[1] For C7 esters, a standard film thickness of 0.25 µm is often suitable.
Q4: Can I use the same column for both qualitative and quantitative analysis of C7 unsaturated esters?
A4: Yes, a well-chosen column can be used for both. However, for quantitative analysis, it is critical to ensure good peak shape and resolution to allow for accurate integration.[8] If you are experiencing issues like peak tailing, it can negatively impact the accuracy and reproducibility of your quantification.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks, with the latter half of the peak being broader than the front (tailing).
-
Asymmetrical peaks, with the front of the peak being broader (fronting).
Possible Causes and Solutions:
| Possible Cause | Suggested Remedy |
| Active Sites in the Inlet or Column | Use a deactivated inlet liner. Trim 10-20 cm from the front of the column to remove active sites.[8] |
| Poor Column Installation | Re-cut the column ensuring a clean, 90-degree cut. Ensure the column is installed at the correct height in the inlet according to the manufacturer's instructions.[8] |
| Column Overload (Fronting) | Reduce the injection volume or the sample concentration. Use a column with a larger internal diameter or a thicker film to increase sample capacity.[9] |
| Mismatch between Sample Solvent and Stationary Phase Polarity | Ensure the solvent is compatible with the stationary phase. For example, injecting a non-polar solvent onto a highly polar column can cause peak distortion.[8] |
| Inappropriate Initial Oven Temperature | For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the solvent to ensure proper solvent focusing.[8] |
Issue 2: Inadequate Separation of Isomers
Symptoms:
-
Co-elution or partial co-elution of C7 unsaturated ester isomers.
-
Poor resolution between adjacent peaks.
Possible Causes and Solutions:
| Possible Cause | Suggested Remedy |
| Incorrect Stationary Phase | The stationary phase lacks the necessary selectivity. Switch to a more polar column, such as a cyanopropyl-based phase, which is known to provide good separation of unsaturated isomers.[3][4] |
| Suboptimal Temperature Program | The temperature ramp rate may be too fast. Decrease the ramp rate (e.g., from 10°C/min to 5°C/min) to improve separation. An initial isothermal hold can also improve the resolution of early eluting peaks. |
| Insufficient Column Efficiency | The column may be too short or have too large an internal diameter. Use a longer column (e.g., 60 m instead of 30 m) or a column with a smaller I.D. (e.g., 0.18 mm instead of 0.25 mm). |
| Carrier Gas Flow Rate is Not Optimal | The linear velocity of the carrier gas affects efficiency. Optimize the flow rate for the carrier gas being used (Helium, Hydrogen, or Nitrogen). |
Issue 3: Ghost Peaks
Symptoms:
-
Peaks appear in the chromatogram at times when no injection was made or in blank runs.
Possible Causes and Solutions:
| Possible Cause | Suggested Remedy |
| Contamination in the Inlet | Septum bleed is a common cause. Use high-quality septa and replace them regularly. Clean or replace the inlet liner.[9] |
| Carryover from Previous Injections | Increase the final oven temperature and hold time to ensure all components from the previous sample have eluted. A solvent rinse of the column (if it is a bonded phase) may be necessary.[9] |
| Contaminated Carrier Gas | Ensure high-purity carrier gas and install or replace gas traps to remove oxygen, moisture, and hydrocarbons. |
Experimental Protocols
Protocol 1: General Screening of C7 Unsaturated Esters using a Mid-Polar Column
This protocol is a starting point for assessing the complexity of a sample containing C7 unsaturated esters.
-
Column: 5% Phenyl Methylpolysiloxane (e.g., DB-5, Rtx-5)
-
Dimensions: 30 m x 0.25 mm I.D., 0.25 µm film thickness
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Split/Splitless injector at 250°C.
-
Split ratio: 50:1 for initial screening.
-
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Detector: Flame Ionization Detector (FID) at 250°C.
-
Injection Volume: 1 µL.
-
Sample Preparation: Dilute sample in a suitable solvent (e.g., hexane, ethyl acetate) to an appropriate concentration.
Protocol 2: Optimized Separation of C7 Unsaturated Ester Isomers using a Highly Polar Column
This protocol is designed to achieve baseline separation of geometric and positional isomers.
-
Column: Bis(cyanopropyl) Siloxane (e.g., HP-88, DB-23)
-
Dimensions: 60 m x 0.25 mm I.D., 0.20 µm film thickness
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Split/Splitless injector at 250°C.
-
Split ratio: 100:1 (to maintain sharp peaks for well-separated isomers).
-
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 5 minutes.
-
Ramp 1: 5°C/min to 150°C.
-
Ramp 2: 10°C/min to 220°C.
-
Hold: 10 minutes at 220°C.
-
-
Detector: Flame Ionization Detector (FID) at 260°C.
-
Injection Volume: 1 µL.
-
Sample Preparation: Dilute sample in a polar-compatible solvent (e.g., methyl tert-butyl ether (MTBE)) to a final concentration in the low ppm range.
Data Summary
The following table provides an illustrative comparison of the performance of different column types for the separation of a hypothetical mixture of C7 unsaturated ester isomers.
| Column Type | Stationary Phase | Resolution (Rs) between critical isomer pair | Peak Tailing Factor (Tf) for a representative isomer | Analysis Time (min) |
| Non-Polar | 100% Dimethylpolysiloxane | < 1.0 (Co-elution) | 1.2 | 15 |
| Mid-Polar | 5% Phenyl Methylpolysiloxane | 1.3 (Partial Separation) | 1.1 | 20 |
| Polar | Polyethylene Glycol (WAX) | 1.8 (Good Separation) | 1.0 | 25 |
| Highly Polar | Bis(cyanopropyl) Siloxane | > 2.5 (Baseline Separation) | 1.0 | 35 |
Note: The data in this table is for illustrative purposes to demonstrate the expected trends in performance.
Visualizations
Caption: A decision tree for selecting the optimal GC column for C7 unsaturated ester separation.
Caption: A logical workflow for troubleshooting peak tailing in GC analysis.
References
- 1. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 2. GC peak shape troubleshooting - Chromatography Forum [chromforum.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vurup.sk [vurup.sk]
- 6. fishersci.com [fishersci.com]
- 7. agilent.com [agilent.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Addressing matrix effects in the quantification of "Methyl 2-heptenoate" in complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the quantification of "Methyl 2-heptenoate" in complex sample matrices. The following information is designed to help you identify, understand, and mitigate matrix effects to ensure accurate and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the quantification of this compound?
A1: Matrix effects are the alteration of an analyte's analytical signal due to the presence of other components in the sample matrix.[1] In the context of quantifying this compound, a volatile organic compound, matrix effects can lead to either signal enhancement or suppression. This interference can result in inaccurate quantification, with the reported concentration being either higher or lower than the true value. These effects are particularly prominent in complex matrices such as food, beverages, and biological fluids, where co-eluting compounds can interfere with the ionization process in the mass spectrometer source or interact with the analyte in the GC inlet.[1][2]
Q2: My calibration curve prepared in a pure solvent is linear, but my sample results are inconsistent. Could this be a matrix effect?
A2: Yes, this is a classic indicator of matrix effects. A linear calibration curve in a pure solvent demonstrates that the analytical instrument is functioning correctly for the analyte in an ideal scenario. However, when analyzing a complex sample, co-extracted matrix components can interfere with the analyte's signal, leading to poor accuracy and reproducibility. The matrix can introduce non-linear responses or a consistent bias in the signal that is not accounted for by the solvent-based calibration.
Q3: What are the most common strategies to mitigate matrix effects for volatile compounds like this compound?
A3: Several strategies can be employed to minimize or compensate for matrix effects:
-
Sample Preparation: Techniques like Solid-Phase Microextraction (SPME) can selectively extract volatile compounds like this compound from the sample headspace, leaving many non-volatile matrix components behind.
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is as similar as possible to the samples being analyzed. This helps to ensure that the standards and the samples experience similar matrix effects.
-
Standard Addition Method: In this method, known amounts of the analyte are added to the sample itself to create a calibration curve within the sample's own matrix. This is particularly useful when a blank matrix is not available.
-
Stable Isotope Dilution Analysis (SIDA): This is considered the "gold standard" for accurate quantification in complex matrices. A known amount of a stable isotope-labeled version of this compound is added to the sample as an internal standard. Since the labeled and unlabeled compounds have nearly identical chemical and physical properties, they are affected by the matrix in the same way, allowing for highly accurate correction of matrix effects.[3][4][5]
Q4: When should I choose the standard addition method over matrix-matched calibration?
A4: The standard addition method is preferable when it is difficult or impossible to obtain a representative blank matrix that is free of the analyte. For example, if you are analyzing a unique food product or a specific patient sample, finding a suitable blank matrix for matrix-matched calibration may not be feasible. Standard addition is also effective when the matrix composition varies significantly between samples.[4][5][6]
Q5: What is a stable isotope-labeled internal standard and why is it effective?
A5: A stable isotope-labeled internal standard is a version of the analyte (in this case, this compound) where one or more atoms have been replaced with a heavier, non-radioactive isotope (e.g., Deuterium, Carbon-13).[7] This standard is chemically identical to the analyte and will behave in the same way during sample preparation, chromatography, and ionization.[7] Because the mass spectrometer can differentiate between the analyte and the heavier internal standard, any signal suppression or enhancement caused by the matrix will affect both compounds equally. By measuring the ratio of the analyte to the internal standard, the matrix effect can be effectively canceled out, leading to highly accurate quantification.[3][8]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Poor reproducibility of replicate injections of the same sample extract. | Inconsistent matrix effects due to high concentrations of interfering compounds. | 1. Dilute the sample extract: Diluting the sample can reduce the concentration of matrix components to a level where they no longer significantly impact the analyte signal.[1] 2. Optimize sample cleanup: Implement or improve a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering compounds before analysis. |
| Analyte peak is detected, but the signal intensity is much lower than expected (Signal Suppression). | Co-eluting matrix components are suppressing the ionization of this compound. | 1. Modify chromatographic conditions: Adjust the GC temperature program to better separate the analyte from interfering peaks. 2. Use a more selective sample preparation technique: Headspace SPME is often effective at isolating volatile compounds from complex, non-volatile matrices. 3. Implement Stable Isotope Dilution Analysis (SIDA): An isotopically labeled internal standard will co-elute with the analyte and experience the same degree of suppression, allowing for accurate correction.[3][4][5] |
| Analyte peak signal is much higher than expected, leading to overestimation (Signal Enhancement). | Matrix components are enhancing the ionization of this compound or protecting it from degradation in the GC inlet.[1][2] | 1. Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix to mimic the enhancement effect seen in the samples. 2. Employ the Standard Addition Method: This will create a calibration curve within the sample, inherently accounting for the enhancement.[4][5][6] 3. Use a Stable Isotope-Labeled Internal Standard: As with signal suppression, SIDA provides the most reliable correction for signal enhancement.[3][4][5] |
| Inconsistent results when analyzing different types of complex samples (e.g., strawberry vs. grape juice). | The matrix composition and therefore the matrix effects are different for each sample type. | 1. Develop a separate method for each matrix: This may involve creating unique matrix-matched calibration curves for each sample type. 2. Use the Standard Addition Method for each sample: This is often the most practical approach for diverse and unpredictable matrices. 3. Validate the use of a Stable Isotope-Labeled Internal Standard across all matrices: SIDA is generally robust across different matrices, but this should be confirmed during method validation. |
Quantitative Data Summary
The following table provides a hypothetical, yet representative, example of how matrix effects can impact the quantification of this compound in a fruit juice matrix and how different mitigation strategies can improve accuracy.
| Calibration Method | Matrix | Spiked Concentration (µg/L) | Measured Concentration (µg/L) | Recovery (%) | Matrix Effect (%) |
| External Calibration in Solvent | Fruit Juice | 50 | 72.5 | 145 | +45 (Enhancement) |
| Matrix-Matched Calibration | Fruit Juice | 50 | 51.5 | 103 | N/A |
| Standard Addition | Fruit Juice | 50 | 49.8 | 99.6 | N/A |
| Stable Isotope Dilution Analysis | Fruit Juice | 50 | 50.3 | 100.6 | N/A |
Note: Matrix Effect (%) is calculated as: [ (Signal in Matrix / Signal in Solvent) - 1 ] * 100. A positive value indicates signal enhancement, while a negative value indicates signal suppression.
Experimental Protocols
Protocol 1: Sample Preparation using Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is suitable for the extraction of volatile compounds like this compound from liquid or solid samples.
-
Sample Preparation:
-
For liquid samples (e.g., fruit juice): Place 5 mL of the sample into a 20 mL headspace vial.
-
For solid samples (e.g., fruit puree): Weigh 2 g of the homogenized sample into a 20 mL headspace vial and add 3 mL of deionized water.
-
-
Addition of Salt: Add 1 g of sodium chloride to the vial to increase the ionic strength of the sample, which promotes the partitioning of volatile compounds into the headspace.
-
Internal Standard Spiking (for SIDA): If using a stable isotope-labeled internal standard, add a known amount (e.g., 50 µL of a 1 µg/mL solution) to the vial.
-
Equilibration: Seal the vial and place it in a heating block or water bath at 50°C for 15 minutes to allow the volatile compounds to equilibrate in the headspace.
-
Extraction: Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for 30 minutes at 50°C.
-
Desorption: Immediately transfer the SPME fiber to the heated GC inlet (e.g., at 250°C) for desorption and analysis.
Protocol 2: Standard Addition Method for Calibration
This protocol describes how to prepare samples for the standard addition method.
-
Sample Aliquoting: Pipette equal volumes (e.g., 5 mL) of your sample into a series of at least four vials.
-
Spiking with Standard Solution:
-
To the first vial, add no standard solution (this is your unspiked sample).
-
To the subsequent vials, add increasing volumes of a standard solution of this compound (e.g., 10, 20, and 30 µL of a 10 µg/mL standard).
-
-
Dilution to a Final Volume: If necessary, dilute all vials to the same final volume with a suitable solvent to ensure the matrix concentration is consistent across all calibration points.
-
Analysis: Analyze each of the prepared solutions using your established analytical method (e.g., HS-SPME-GC-MS).
-
Calibration Curve: Plot the instrument response (e.g., peak area) on the y-axis against the concentration of the added standard on the x-axis. The absolute value of the x-intercept of the extrapolated linear regression line represents the concentration of this compound in the original sample.[4][5][6]
Visualizations
Caption: Workflow for the quantification of this compound using HS-SPME-GC-MS with SIDA.
Caption: Logical workflow of the standard addition method for quantification.
References
- 1. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Stable Isotope Dilution Analysis of the Major Prenylated Flavonoids Found in Beer, Hop Tea, and Hops [frontiersin.org]
- 6. agilent.com [agilent.com]
- 7. Volatile Organic Compound Screening in Soil Using SPME-GC/MS | PerkinElmer Brazil [perkinelmer.com.br]
- 8. gcms.cz [gcms.cz]
Validation & Comparative
A Comparative Guide to the Validation of GC-MS Methods for the Quantification of Methyl 2-heptenoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantitative analysis of Methyl 2-heptenoate, a volatile organic compound of interest in various fields, including flavor and fragrance analysis, metabolomics, and industrial quality control. This document outlines key performance parameters, detailed experimental protocols, and visual workflows to aid in the selection and implementation of a suitable analytical method.
I. Comparison of Analytical Method Performance
The selection of an appropriate analytical method hinges on its validation parameters. Below is a summary of typical performance characteristics for the quantification of this compound and similar volatile esters using GC-MS and a common alternative, Gas Chromatography with Flame Ionization Detection (GC-FID).
| Validation Parameter | GC-MS (Headspace or SPME) | GC-FID (Liquid Injection) | Key Considerations for this compound |
| Linearity (R²) | > 0.99 | > 0.99 | High linearity is achievable with both methods, ensuring accurate quantification over a defined concentration range. |
| Limit of Detection (LOD) | Low ng/L to µg/L range | µg/L to mg/L range | GC-MS offers superior sensitivity, crucial for trace-level detection of volatile compounds. |
| Limit of Quantification (LOQ) | µg/L range | mg/L range | The lower LOQ of GC-MS makes it more suitable for applications requiring precise measurement of low concentrations. |
| Accuracy (% Recovery) | 85-115% | 90-110% | Both methods can provide high accuracy with proper sample preparation and calibration. |
| Precision (%RSD) | < 15% | < 10% | GC-FID may offer slightly better precision for higher concentration samples due to less complex instrumentation. |
| Selectivity | High (based on mass spectra) | Moderate (based on retention time) | The mass spectrometer provides definitive identification, reducing the risk of co-elution interference. |
II. Experimental Workflows
The following diagrams illustrate the typical experimental workflows for sample analysis using Headspace GC-MS and Solid-Phase Microextraction (SPME) GC-MS.
Caption: Headspace GC-MS experimental workflow.
Caption: SPME GC-MS experimental workflow.
III. Detailed Experimental Protocols
The following protocols provide a starting point for developing a validated GC-MS method for this compound quantification. Optimization will be required based on the specific sample matrix and instrumentation.
A. Headspace GC-MS Protocol
This method is suitable for the analysis of volatile compounds in liquid or solid samples.[1][2]
-
Sample Preparation:
-
Accurately weigh or pipette a known amount of the sample into a headspace vial (e.g., 20 mL).
-
If necessary, add a salting-out agent (e.g., NaCl) to increase the volatility of the analyte.
-
Add an appropriate internal standard if required for improved precision.
-
Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.
-
-
GC-MS Parameters:
-
Incubator Temperature: 80°C (optimize based on analyte volatility and sample matrix).
-
Incubation Time: 20 minutes (to allow for equilibration of the analyte between the sample and the headspace).
-
Injection Volume: 1 mL of the headspace gas.
-
GC Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at 10°C/min.
-
Ramp: Increase to 250°C at 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Spectrometer Mode: Selected Ion Monitoring (SIM) for target quantification or full scan for qualitative analysis. Monitor characteristic ions for this compound (e.g., m/z 142, 111, 87).
-
B. Solid-Phase Microextraction (SPME) GC-MS Protocol
SPME is a solvent-free extraction technique that is highly effective for concentrating volatile and semi-volatile analytes from a sample matrix.[2]
-
Sample Preparation:
-
Place a known amount of the sample into a vial with a PTFE-lined septum.
-
The sample can be heated and/or agitated to facilitate the release of the analyte into the headspace.
-
-
SPME and GC-MS Parameters:
-
SPME Fiber: Select a fiber with a coating appropriate for the polarity of this compound (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB).
-
Extraction Mode: Headspace SPME is generally preferred for volatile compounds to avoid matrix effects.
-
Extraction Temperature: 60°C (optimize for efficient partitioning of the analyte onto the fiber).
-
Extraction Time: 30 minutes (with agitation).
-
Desorption Temperature: 250°C in the GC inlet.
-
Desorption Time: 2 minutes.
-
GC-MS parameters: Similar to the Headspace GC-MS protocol.
-
IV. Conclusion
The choice between GC-MS and GC-FID for the quantification of this compound will depend on the specific requirements of the analysis. GC-MS offers unparalleled selectivity and sensitivity, making it the preferred method for complex matrices and trace-level detection. Sample preparation techniques like headspace and SPME are highly effective for extracting and concentrating this volatile ester prior to GC-MS analysis. The protocols and validation parameters presented in this guide provide a solid foundation for researchers to develop and implement robust and reliable analytical methods for the quantification of this compound.
References
A Comparative Analysis of Methyl 2-heptenoate and Ethyl 2-heptenoate as Flavor Compounds
In the realm of flavor chemistry, esters are paramount in defining the characteristic fruity and floral notes of many foods and beverages. This guide provides a detailed comparison of two such compounds: Methyl 2-heptenoate and Ethyl 2-heptenoate. The objective is to offer a comprehensive resource for researchers, scientists, and professionals in drug development by juxtaposing their chemical properties, flavor profiles, and the methodologies used to evaluate them. While direct quantitative comparative studies are limited, this guide synthesizes available data to draw a comparative picture.
Data Presentation: Physicochemical and Organoleptic Properties
The fundamental chemical and physical properties of a flavor compound, alongside its sensory perception, are crucial for its application. The following tables summarize these key characteristics for this compound and Ethyl 2-heptenoate.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Ethyl 2-heptenoate |
| Molecular Formula | C₈H₁₄O₂ | C₉H₁₆O₂ |
| Molecular Weight | 142.20 g/mol [1] | 156.22 g/mol |
| Appearance | Colorless liquid (estimated) | Colorless clear liquid (estimated)[2] |
| Boiling Point | Not available | 194.00 to 195.00 °C @ 760.00 mm Hg (estimated)[2] |
| Solubility in Water | 480.5 mg/L @ 25 °C (estimated)[3] | 158.9 mg/L @ 25 °C (estimated)[2] |
| CAS Number | 22104-69-4[1] | 54340-72-6[2] |
Table 2: Comparison of Organoleptic Properties
| Flavor/Odor Descriptor | This compound | Ethyl 2-heptenoate |
| General Profile | Fruity, Green, Waxy, Wine-like | Fruity, Cognac, Apple, Grape |
| Occurrence | Found in wine[3] | Found in wine |
Experimental Protocols
To quantitatively assess and compare flavor compounds like this compound and Ethyl 2-heptenoate, standardized experimental protocols are essential. Below are detailed methodologies for sensory and instrumental analysis.
Sensory Evaluation: Descriptive Analysis by a Trained Panel
This protocol outlines the procedure for a trained sensory panel to identify and quantify the aromatic attributes of the two compounds.
-
Panelist Selection and Training:
-
Select 10-12 individuals based on their sensory acuity, availability, and ability to articulate perceptions.
-
Train the panelists over several sessions using a wide range of reference aroma standards relevant to fruity, green, and wine-like notes. Panelists should be able to recognize and rate the intensity of these standards consistently.
-
-
Sample Preparation:
-
Prepare solutions of this compound and Ethyl 2-heptenoate at various concentrations in a neutral solvent (e.g., deodorized water or a specific food-grade solvent) to determine their respective detection and recognition thresholds.
-
For descriptive analysis, prepare solutions of each compound at a concentration level clearly above the recognition threshold but not overwhelming.
-
-
Evaluation Procedure:
-
Present the samples to the panelists in a controlled environment (i.e., sensory booths with controlled lighting and temperature, free of extraneous odors).
-
Samples should be coded with random three-digit numbers and presented in a randomized order to avoid bias.
-
Panelists will evaluate the aroma of each sample and rate the intensity of various descriptors (e.g., fruity, green, apple, grape, wine-like, chemical) on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very intense").
-
-
Data Analysis:
-
Collect the intensity ratings from all panelists.
-
Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences in the perceived intensities of the descriptors between the two compounds.
-
Principal Component Analysis (PCA) can be used to visualize the sensory space and the relative positioning of the two compounds based on their aromatic profiles.
-
Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception to identify odor-active compounds in a sample.
-
Instrumentation:
-
A gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactometry port.
-
The column effluent is split between the FID and the olfactometry port.
-
-
Sample Preparation and Injection:
-
Prepare solutions of this compound and Ethyl 2-heptenoate in a suitable volatile solvent (e.g., dichloromethane).
-
Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.
-
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-Wax).
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a high temperature (e.g., 250°C) at a controlled rate (e.g., 5°C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
-
Olfactometry:
-
A trained assessor (panelist) sniffs the effluent from the olfactometry port throughout the GC run.
-
Humidified air is mixed with the effluent at the port to prevent nasal dehydration.[1]
-
The assessor records the time at which an odor is detected, describes the odor character, and rates its intensity on a scale (e.g., 0 for no odor to 5 for very strong odor).[1]
-
-
Data Analysis:
-
The olfactometry data is compiled to create an aromagram, which plots odor intensity versus retention time.
-
The aromagram is compared with the chromatogram from the FID to identify the peaks corresponding to the odor-active compounds.
-
This allows for a direct comparison of the odor character and intensity of this compound and Ethyl 2-heptenoate under the same analytical conditions.
-
Mandatory Visualization: Signaling Pathways
The perception of flavor is a complex process involving the olfactory (smell) and gustatory (taste) systems. The following diagrams, created using the DOT language, illustrate the simplified signaling pathways for these senses.
Caption: Simplified Olfactory Signaling Pathway for Odorant Perception.
Caption: Simplified Gustatory Signaling Pathway for Taste Perception.
References
Guide to the Inter-laboratory Comparison of Methyl 2-heptenoate Analysis
Disclaimer: This document presents a representative guide for an inter-laboratory comparison (also known as a proficiency test or round-robin test) for the analysis of Methyl 2-heptenoate. A specific, publicly available inter-laboratory study for this exact compound was not identified. Therefore, the data presented herein is hypothetical and for illustrative purposes only . The experimental protocols are based on established analytical techniques for similar volatile ester compounds.
Introduction
This compound (C₈H₁₄O₂) is a fatty acid methyl ester that may be present as a flavor component, a metabolite, or a component in other complex matrices.[1][2] Ensuring the accuracy and comparability of its quantification across different analytical laboratories is critical for quality control, research, and regulatory purposes. Inter-laboratory comparison studies are the primary means of assessing the proficiency of laboratories and the robustness of analytical methods.
This guide provides a framework for such a comparison, detailing a standard analytical protocol, presenting a hypothetical dataset from a proficiency test, and outlining the typical workflow of such a study.
Hypothetical Inter-laboratory Study Results
In this simulated study, ten participating laboratories were provided with a sample of a solvent matrix spiked with a known concentration of this compound. The assigned value (true concentration) was 25.00 µg/mL . Each laboratory was instructed to perform triplicate measurements and report the mean result.
Performance was evaluated using z-scores, calculated as: z = (x - X) / σ where:
-
x is the result from the participating laboratory.
-
X is the assigned value (25.00 µg/mL).
-
σ is the standard deviation for proficiency assessment (in this case, set at 2.5 µg/mL).
A z-score within ±2 is generally considered satisfactory.
Table 1: Hypothetical Results of Inter-laboratory Comparison for this compound
| Laboratory ID | Reported Concentration (µg/mL) | Deviation from Assigned Value (µg/mL) | z-score | Performance Assessment |
| Lab 01 | 24.50 | -0.50 | -0.20 | Satisfactory |
| Lab 02 | 26.20 | +1.20 | +0.48 | Satisfactory |
| Lab 03 | 28.90 | +3.90 | +1.56 | Satisfactory |
| Lab 04 | 22.10 | -2.90 | -1.16 | Satisfactory |
| Lab 05 | 31.00 | +6.00 | +2.40 | Questionable |
| Lab 06 | 25.30 | +0.30 | +0.12 | Satisfactory |
| Lab 07 | 23.90 | -1.10 | -0.44 | Satisfactory |
| Lab 08 | 20.50 | -4.50 | -1.80 | Satisfactory |
| Lab 09 | 27.80 | +2.80 | +1.12 | Satisfactory |
| Lab 10 | 29.90 | +4.90 | +1.96 | Satisfactory |
Recommended Experimental Protocol: GC-MS Analysis
The following protocol describes a standard method for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for analyzing volatile and semi-volatile organic compounds.[3][4]
3.1 Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound (≥99% purity) in n-hexane at 1000 µg/mL. Create a series of calibration standards ranging from 1.0 µg/mL to 50.0 µg/mL by serial dilution of the stock solution with n-hexane.
-
Sample Dilution: Dilute the provided test sample with n-hexane to bring the expected concentration within the calibration range.
-
Internal Standard: Add an internal standard (e.g., Methyl Octanoate) to all calibration standards and samples to a final concentration of 10 µg/mL to correct for injection volume variations.
3.2 GC-MS Instrumentation and Conditions
-
System: Gas chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column is suitable, for example, a DB-5ms or HP-INNOWAX (30 m x 0.25 mm i.d., 0.25 µm film thickness).[3][4]
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[3][4]
-
Injection: 1 µL injection volume in splitless or split mode (e.g., 50:1 split).[3]
-
Injector Temperature: 220 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase at 10 °C/min to 250 °C.[3]
-
Hold: Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
Target Ions for this compound: m/z 55, 87, 113.[1]
-
Qualifier Ions: Use relative abundance ratios for identity confirmation.
-
3.3 Quantification
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards. Apply a linear regression to determine the concentration in the unknown samples.
Visualized Workflows
The following diagrams illustrate the logical flow of an inter-laboratory study and the analytical workflow for a single sample.
Caption: Workflow of an Inter-laboratory Comparison Study.
Caption: GC-MS Analytical Workflow for this compound.
References
- 1. This compound | C8H14O2 | CID 5368087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound this compound (FDB019531) - FooDB [foodb.ca]
- 3. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 4. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Methyl 2-heptenoate and Its Analogs as Pheromone Components: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Methyl 2-heptenoate and its structural analogs as key components in insect pheromones. By examining experimental data from behavioral and electrophysiological studies, this document aims to inform research and development in the field of chemical ecology and pest management.
Introduction
Pheromones, chemical signals used for communication between individuals of the same species, play a critical role in insect behavior, particularly in mating. The identification and synthesis of pheromone components are pivotal for developing effective and environmentally benign pest control strategies. Short-chain unsaturated esters and carboxylic acids, such as this compound and its analogs, have been identified as crucial components of the sex pheromones of various insect species, notably stored product pests like the cowpea weevil, Callosobruchus maculatus. Understanding the relative efficacy of these closely related compounds is essential for optimizing synthetic pheromone lures for monitoring and mass trapping.
This guide focuses on the comparative analysis of this compound and its carboxylic acid analogs, which have been extensively studied in the cowpea weevil. While research has primarily centered on the carboxylic acid forms as the active pheromone components, the potential for their methyl ester derivatives, like this compound, to elicit similar or enhanced responses is a key area of interest for practical applications due to their potentially different volatility and stability.
Comparative Efficacy of Pheromone Components
The female-produced sex pheromone of the cowpea weevil, Callosobruchus maculatus, is a blend of several C8 carboxylic acids. These compounds have been shown to be individually active in eliciting locomotory and sexual behaviors in males, with their combination resulting in an additive or synergistic effect.[1][2]
While direct comparative data on the efficacy of this compound against its carboxylic acid analogs in the same bioassay is limited in the currently available literature, the activity of the acid analogs provides a critical baseline for understanding the structure-activity relationship. The following table summarizes the known activity of these related compounds.
| Compound Name | Structure | Insect Species | Bioassay Type | Observed Efficacy |
| (Z)-3-methyl-2-heptenoic acid | C8H14O2 | Callosobruchus maculatus | Locomotory Response (Vial Bioassay) | Active individually |
| (E)-3-methyl-2-heptenoic acid | C8H14O2 | Callosobruchus maculatus | Locomotory Response (Vial Bioassay) | Active individually |
| 3-methyleneheptanoic acid | C8H12O2 | Callosobruchus maculatus | Locomotory Response (Vial Bioassay) | Active individually |
| (Z)-3-methyl-3-heptenoic acid | C8H14O2 | Callosobruchus maculatus | Locomotory Response (Vial Bioassay) | Active individually |
| (E)-3-methyl-3-heptenoic acid | C8H14O2 | Callosobruchus maculatus | Locomotory Response (Vial Bioassay) | Active individually |
Data sourced from studies on the sex pheromone of Callosobruchus maculatus.[1][2]
It is important to note that while these carboxylic acids are the identified natural pheromone components, their corresponding methyl esters, including this compound, are of significant interest for synthetic lure development. Further research directly comparing the esters and acids is necessary to fully elucidate their relative efficacies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of pheromone efficacy studies. The following are standard protocols for key experiments in this field.
Gas Chromatography-Electroantennographic Detection (GC-EAD)
GC-EAD is a powerful technique used to identify which volatile compounds in a mixture are biologically active, meaning they elicit a response from an insect's antenna.
Methodology:
-
Sample Introduction: A sample of the pheromone extract or synthetic compound is injected into a gas chromatograph (GC).
-
Separation: The GC separates the individual components of the sample based on their volatility and interaction with the GC column.
-
Effluent Splitting: The effluent from the GC column is split into two streams. One stream goes to a standard GC detector (e.g., Flame Ionization Detector - FID) which records the chemical profile of the sample. The other stream is directed over an insect antenna preparation.
-
Antennal Preparation: An antenna is carefully excised from a live insect and mounted between two electrodes. The electrodes are connected to an amplifier to record electrical signals (depolarizations) generated by the antenna in response to active compounds.
-
Data Acquisition: The signals from both the GC detector and the antennal preparation are recorded simultaneously.
-
Analysis: Biologically active compounds are identified by observing a concurrent response from both the GC detector (a peak) and the insect antenna (an electroantennogram or EAG response).
Behavioral Bioassays: Y-Tube Olfactometer
The Y-tube olfactometer is a common apparatus used to study the behavioral response of insects to airborne chemical cues. It provides a choice-based assay to determine attraction or repulsion.
Methodology:
-
Apparatus Setup: A Y-shaped glass or plastic tube is used. A stream of purified, humidified air is passed through each arm of the 'Y'.
-
Odor Introduction: The test odor (e.g., a synthetic pheromone component dissolved in a solvent and applied to filter paper) is introduced into the airflow of one arm (the "treatment" arm). The other arm receives only the solvent control (the "control" arm).
-
Insect Release: An individual insect is released at the base of the Y-tube.
-
Observation: The insect is allowed a set amount of time to move upwind and make a choice between the two arms. The first choice and the time spent in each arm are recorded.
-
Replication: The experiment is repeated with multiple insects to obtain statistically significant data. The positions of the treatment and control arms are frequently switched to avoid positional bias.
-
Data Analysis: The number of insects choosing the treatment arm versus the control arm is analyzed using statistical tests (e.g., Chi-squared test) to determine if the test compound is an attractant, a repellent, or has no effect.
Signaling Pathways and Experimental Workflows
To visualize the processes involved in pheromone research, the following diagrams illustrate a typical experimental workflow and the basic principle of olfactory signal transduction.
References
A Spectroscopic Showdown: Unmasking the Geometrical Isomers of Methyl 2-heptenoate
A comprehensive spectroscopic comparison of cis and trans isomers of Methyl 2-heptenoate, providing researchers, scientists, and drug development professionals with key differentiating spectral data and detailed experimental protocols for their identification and characterization.
In the realm of organic chemistry, the seemingly subtle difference between a cis and trans configuration in a molecule can lead to profound changes in its physical, chemical, and biological properties. This guide delves into the spectroscopic nuances of the cis and trans isomers of this compound, an α,β-unsaturated ester. By leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), we can elucidate the distinct spectral fingerprints of these geometric isomers. This information is critical for researchers in fields ranging from flavor and fragrance chemistry to pharmaceutical development, where isomeric purity can be paramount.
Comparative Spectroscopic Data
The following tables summarize the key experimental spectroscopic data for the trans isomer of this compound and the predicted data for the cis isomer based on established spectroscopic principles for α,β-unsaturated esters.
¹H NMR Spectral Data
Solvent: CDCl₃ Frequency: 400 MHz
| Proton Assignment | trans-Methyl 2-heptenoate | cis-Methyl 2-heptenoate (Predicted) |
| H2 (vinylic) | ~6.97 ppm (dt, J ≈ 15.6, 7.0 Hz) | ~6.1-6.3 ppm (dt, J ≈ 11.6, 7.5 Hz) |
| H3 (vinylic) | ~5.81 ppm (dt, J ≈ 15.6, 1.5 Hz) | ~5.7-5.9 ppm (dt, J ≈ 11.6, 1.6 Hz) |
| -OCH₃ (ester) | ~3.73 ppm (s) | ~3.70 ppm (s) |
| -CH₂- (C4) | ~2.21 ppm (q, J ≈ 7.0 Hz) | ~2.6-2.8 ppm (q, J ≈ 7.5 Hz) |
| -CH₂- (C5) | ~1.44 ppm (sextet, J ≈ 7.5 Hz) | ~1.4-1.5 ppm (sextet, J ≈ 7.5 Hz) |
| -CH₂- (C6) | ~1.30 ppm (sextet, J ≈ 7.5 Hz) | ~1.2-1.4 ppm (sextet, J ≈ 7.5 Hz) |
| -CH₃ (C7) | ~0.90 ppm (t, J ≈ 7.5 Hz) | ~0.90 ppm (t, J ≈ 7.5 Hz) |
¹³C NMR Spectral Data
Solvent: CDCl₃ Frequency: 100 MHz
| Carbon Assignment | trans-Methyl 2-heptenoate | cis-Methyl 2-heptenoate (Predicted) |
| C=O (ester) | ~167.0 ppm | ~166.5 ppm |
| C2 (vinylic) | ~121.0 ppm | ~120.0 ppm |
| C3 (vinylic) | ~149.0 ppm | ~148.0 ppm |
| -OCH₃ (ester) | ~51.5 ppm | ~51.0 ppm |
| C4 | ~34.5 ppm | ~29.0 ppm |
| C5 | ~31.0 ppm | ~30.5 ppm |
| C6 | ~22.5 ppm | ~22.0 ppm |
| C7 | ~14.0 ppm | ~14.0 ppm |
FT-IR Spectral Data
| Vibrational Mode | trans-Methyl 2-heptenoate | cis-Methyl 2-heptenoate (Predicted) |
| C=O stretch (ester) | ~1725 cm⁻¹ | ~1720 cm⁻¹ |
| C=C stretch | ~1655 cm⁻¹ | ~1645 cm⁻¹ |
| =C-H out-of-plane bend | ~980 cm⁻¹ | ~730-665 cm⁻¹ |
| C-O stretch | ~1170 cm⁻¹ and ~1200 cm⁻¹ | ~1150 cm⁻¹ and ~1200 cm⁻¹ |
Mass Spectrometry (GC-MS) Data
Ionization Mode: Electron Ionization (EI)
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| trans-Methyl 2-heptenoate | 142 | 111, 87, 55, 41[1] |
| cis-Methyl 2-heptenoate (Predicted) | 142 | 111, 87, 55, 41 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse sequence.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16.
-
Relaxation delay: 2 s.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse sequence.
-
Spectral width: 0 to 220 ppm.
-
Number of scans: 1024.
-
Relaxation delay: 5 s.
-
-
Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, a neat sample can be analyzed. Place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the clean salt plates.
-
Place the sample assembly in the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Average 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dilute the this compound isomer in a volatile solvent such as dichloromethane or hexane to a concentration of approximately 100 µg/mL.
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
Injector temperature: 250°C.
-
Oven temperature program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
-
MS Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: Scan from m/z 35 to 350.
-
Ion source temperature: 230°C.
-
Transfer line temperature: 280°C.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak and compare the fragmentation pattern with spectral libraries and known fragmentation pathways.
Visualization of the Spectroscopic Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of the cis and trans isomers of this compound.
Caption: Logical workflow for the synthesis, purification, and spectroscopic analysis of cis and trans isomers.
References
Performance of different catalysts in the synthesis of "Methyl 2-heptenoate"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different catalytic methods for the synthesis of Methyl 2-heptenoate, an important intermediate in the synthesis of fine chemicals and pharmaceuticals. The performance of various catalysts is evaluated based on experimental data for yield, selectivity, and reaction conditions, enabling researchers to select the most suitable method for their specific needs.
Performance Comparison of Catalytic Systems
Two primary catalytic routes for the synthesis of this compound and other α,β-unsaturated esters are prominent: traditional acid-catalyzed esterification of 2-heptenoic acid and modern boronic acid-catalyzed condensation of heptanal. The following table summarizes the performance of representative catalysts from each class. Data for closely related esterification reactions are included to provide a broader comparative context.
| Catalyst System | Catalyst Type | Substrate(s) | Reaction Conditions | Yield (%) | Selectivity | Reference(s) |
| Acid-Catalyzed Esterification | ||||||
| Sulfuric Acid (H₂SO₄) | Homogeneous Brønsted Acid | Oleic Acid + Methanol | 70-110°C, 3:1 to 9:1 alcohol:acid ratio | High (approaching equilibrium) | Not Specified | [1][2] |
| Amberlyst-15 | Heterogeneous Solid Acid (Sulfonic Resin) | Dicyclopentadiene + Carboxylic Acids | Not specified | High | Not Specified | [3] |
| Acid-Activated Clay (KSF/0) | Heterogeneous Solid Acid | Stearic Acid + Various Alcohols | 150°C | >70% in 1h, 93% after 3h | Not Specified | [4] |
| Al-SBA-15 | Heterogeneous Solid Acid (Mesoporous) | Oleic Acid + Methanol | Not specified | 70-93% | Higher for unsaturated acids | [5] |
| Boronic Acid-Catalyzed Condensation | ||||||
| 2,4,5-Trifluorophenylboronic Acid | Homogeneous Lewis/Brønsted Acid | Benzaldehyde + 1,1-Diethoxyethylene | 50°C, 5 mol% catalyst | 98% | Pure (E)-isomer |
Note: Direct comparative data for various catalysts in the synthesis of this compound is limited in publicly available literature. The data presented for acid-catalyzed esterification is based on analogous long-chain and unsaturated carboxylic acids, which are expected to exhibit similar reactivity.
Detailed Experimental Protocols
Acid-Catalyzed Esterification of 2-Heptenoic Acid with Methanol
This protocol is a generalized procedure based on standard Fischer esterification methods.
Materials:
-
2-Heptenoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or a solid acid catalyst (e.g., Amberlyst-15)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-heptenoic acid in an excess of methanol (e.g., 5-10 molar equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the solution. If using a solid acid catalyst, add it to the mixture (e.g., 10-20 wt% relative to the carboxylic acid).
-
Heat the reaction mixture to reflux and maintain for several hours (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature. If a solid catalyst was used, remove it by filtration.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous mixture with an organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Boronic Acid-Catalyzed Synthesis of this compound from Heptanal
This protocol is adapted from the synthesis of α,β-unsaturated esters using 2,4,5-trifluorophenylboronic acid.
Materials:
-
Heptanal
-
1,1-Dimethoxyketene or 1,1-Diethoxyketene
-
2,4,5-Trifluorophenylboronic acid
-
Anhydrous solvent (e.g., methyl tert-butyl ether - MTBE)
-
Silica gel for chromatography
-
Hexane and Ethyl acetate
Procedure:
-
To a solution of heptanal and 2,4,5-trifluorophenylboronic acid (5 mol%) in anhydrous MTBE, heat the mixture to 50°C.
-
Slowly add a solution of ketene dialkyl acetal (e.g., 1,1-dimethoxyketene, 4 equivalents) in MTBE dropwise over a period of 2 hours.
-
Stir the reaction mixture at 50°C for 12 hours.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a mixture of hexane and ethyl acetate (e.g., 95:5) as the eluent to afford pure this compound.
Visualizing the Process and Mechanism
To further elucidate the experimental and theoretical aspects of this compound synthesis, the following diagrams are provided.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Plausible mechanism for the acid-catalyzed Fischer esterification of 2-heptenoic acid.
References
- 1. Catalysis Research | Kinetic Modeling of the Esterification of Oleic Acid and Methanol in Conventional and Adsorptive Reaction Systems [lidsen.com]
- 2. lidsen.com [lidsen.com]
- 3. DSpace [repository.kaust.edu.sa]
- 4. mdpi.com [mdpi.com]
- 5. Balance between Catalyst Acidity and Hydrophilicity in Biofuel Production from Fatty Acid Esterification over Al-SBA-15 [mdpi.com]
A Comparative Guide to Cross-Validation of Analytical Methods for Unsaturated Ester Analysis
In the realm of pharmaceutical development and research, the accurate and precise quantification of unsaturated esters is paramount. These compounds are integral to a wide array of biological functions and are key components in various drug formulations. The cross-validation of analytical methods is a critical step to ensure the reliability and comparability of data, especially when different analytical techniques are employed across various laboratories or during different phases of drug development. This guide provides an objective comparison of three prevalent analytical methods for unsaturated ester analysis—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC)—with a focus on their cross-validation.
Cross-Validation Workflow
Cross-validation is the process of demonstrating that two or more analytical procedures are suitable for their intended purpose and produce comparable results.[1] This is crucial when data from different methods or laboratories need to be combined or compared.[2][3] The typical workflow involves assessing a set of key validation parameters for each method and then comparing the results obtained for the same set of samples.
Comparison of Analytical Methods
The choice of analytical method for unsaturated ester analysis depends on various factors, including the specific analyte, the sample matrix, and the desired sensitivity and selectivity. HPLC-UV, GC-MS, and SFC each offer distinct advantages and disadvantages.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a widely used technique for the analysis of non-volatile and thermally labile compounds.[4] For unsaturated esters, which often possess chromophores, UV detection provides a straightforward and robust means of quantification.[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[7] For unsaturated esters, derivatization to fatty acid methyl esters (FAMEs) is typically required to increase their volatility.[8] GC-MS offers high chromatographic resolution and mass spectrometric detection provides excellent selectivity and sensitivity.[9]
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid as the mobile phase.[10] SFC is particularly well-suited for the separation of lipids and other non-polar compounds.[2] It offers advantages such as faster analysis times and reduced organic solvent consumption compared to HPLC.[11]
Quantitative Performance Data
The following tables summarize typical performance characteristics for each method based on published data and general knowledge. The exact values can vary depending on the specific application, instrument, and analyte.
Table 1: Comparison of Linearity and Range
| Parameter | HPLC-UV | GC-MS | SFC-MS |
| Typical Correlation Coefficient (r²) | > 0.99 | > 0.99 | > 0.99 |
| Typical Linear Range | 1 - 1000 ng/mL | 0.1 - 500 ng/mL | 0.5 - 800 ng/mL |
| Reference | [12][13] | [14] | [6] |
Table 2: Comparison of Accuracy and Precision
| Parameter | HPLC-UV | GC-MS | SFC-MS |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% | 88 - 112% |
| Precision (RSD%) - Intraday | < 10% | < 15% | < 12% |
| Precision (RSD%) - Interday | < 15% | < 20% | < 18% |
| Reference | [12][13][15] | [14][16] | [6] |
Table 3: Comparison of Sensitivity and Specificity
| Parameter | HPLC-UV | GC-MS | SFC-MS |
| Limit of Detection (LOD) | ~0.1 - 1 ng/mL | ~0.01 - 0.5 ng/mL | ~0.05 - 0.8 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 - 5 ng/mL | ~0.05 - 2 ng/mL | ~0.2 - 3 ng/mL |
| Specificity | Moderate to High | Very High | High |
| Reference | [13][17] | [9][14] | [6] |
Experimental Protocols
HPLC-UV Method for Unsaturated Ester Analysis
This protocol provides a general framework for the analysis of unsaturated esters, which may require optimization for specific applications.
a. Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable organic solvent (e.g., acetonitrile, methanol).
-
If the sample is in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
b. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.[18] For example, a starting condition of 70:30 (acetonitrile:water) with a linear gradient to 95:5 over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: Wavelength is set based on the absorbance maximum of the unsaturated ester, typically between 205-220 nm.[5][6]
c. Validation Parameters:
-
Linearity: Prepare a series of calibration standards over the expected concentration range and inject in triplicate. Plot the peak area versus concentration and perform a linear regression analysis.
-
Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations and calculate the percent recovery.
-
Precision: Analyze QC samples in replicate on the same day (intraday) and on different days (interday) to determine the relative standard deviation (RSD).
-
Specificity: Analyze a blank matrix and a matrix spiked with potential interfering substances to ensure no co-eluting peaks are observed at the retention time of the analyte.
GC-MS Method for Unsaturated Ester Analysis (as FAMEs)
This protocol outlines the steps for analyzing unsaturated esters after conversion to their more volatile fatty acid methyl esters (FAMEs).
a. Derivatization to FAMEs:
-
Hydrolyze the ester sample using a methanolic base (e.g., 0.5 M NaOH in methanol) by heating at 80-100 °C for 5-10 minutes.
-
Methylate the resulting fatty acids by adding an acid catalyst (e.g., 14% BF3 in methanol) and heating again.
-
Extract the FAMEs into an organic solvent such as hexane.
-
Wash the organic layer with water and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and reconstitute the FAMEs in a suitable solvent for GC injection.
b. GC-MS Conditions:
-
Column: A polar capillary column is typically used for FAME analysis (e.g., a DB-FastFAME or similar column).[9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240 °C) at a rate of 3-5 °C/min.[3]
-
Injector Temperature: 250 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Spectrometer: Operate in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
c. Validation Parameters:
-
The validation parameters (linearity, accuracy, precision, specificity) are assessed similarly to the HPLC-UV method, using the prepared FAME standards and QC samples.
SFC-MS Method for Unsaturated Ester Analysis
SFC is a rapidly evolving technique, and the following provides a general approach.
a. Sample Preparation:
-
Sample preparation is often simpler than for GC-MS, as derivatization is not always necessary.
-
Dissolve the sample in a suitable solvent that is compatible with the supercritical fluid mobile phase (e.g., a mixture of methanol and isopropanol).
-
Filter the sample through a 0.45 µm syringe filter.
b. Chromatographic Conditions:
-
Column: A variety of stationary phases can be used, with C18 and silica-based columns being common for lipid analysis.[6]
-
Mobile Phase: Supercritical CO2 with a modifier such as methanol or acetonitrile. A gradient elution is often employed by varying the percentage of the modifier.
-
Flow Rate: 2-4 mL/min.
-
Back Pressure: 100-200 bar.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: An electrospray ionization (ESI) source is commonly used for interfacing SFC with a mass spectrometer.
c. Validation Parameters:
-
Validation is performed in a manner analogous to HPLC-MS, with a focus on demonstrating acceptable linearity, accuracy, precision, and specificity under the optimized SFC conditions.
Conclusion
The cross-validation of analytical methods for unsaturated ester analysis is essential for ensuring data integrity and comparability. HPLC-UV offers a robust and straightforward approach, particularly for compounds with strong UV absorbance. GC-MS provides high sensitivity and selectivity, especially when coupled with derivatization to FAMEs. SFC emerges as a promising alternative, offering fast analysis times and reduced environmental impact. The choice of methods to be cross-validated will depend on the specific requirements of the analysis, including the nature of the analyte, the complexity of the sample matrix, and the desired level of performance. A thorough cross-validation study, following the principles outlined in this guide, will provide confidence in the interchangeability of the analytical results.
References
- 1. Data analysis of MS-based clinical lipidomics studies with crossover design: A tutorial mini-review of statistical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. hplc.eu [hplc.eu]
- 6. holcapek.upce.cz [holcapek.upce.cz]
- 7. Organic residue analysis - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. ntnuopen.ntnu.no [ntnuopen.ntnu.no]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. Development and Validation of a High-Performance Liquid Chromatographic Method for the Determination of Cinitapride in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous quantification of 18 saturated and unsaturated fatty acids and 7 sterols as their tert-butyldimethylsilyl derivatives in human saliva using gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Quantification of underivatized fatty acids from vegetable oils by HPLC with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of Methyl 2-heptenoate and structurally related esters. Due to a notable scarcity of direct research on this compound, this comparison draws upon available data for similar aliphatic and unsaturated esters to infer potential activities and guide future research. The information presented is intended to be a starting point for researchers interested in the biological potential of this class of compounds.
Comparative Data on Biological Activity
A comprehensive literature search reveals a significant gap in the documented biological activities of this compound. To provide a comparative context, the following table summarizes the known activities of structurally related esters. This data can be used to hypothesize the potential bioactivity of this compound and to design future experimental investigations.
| Compound | Chemical Structure | Biological Activity | Organism/Cell Line | Key Findings (Quantitative Data) |
| This compound | CH₃(CH₂)₃CH=CHCOOCH₃ | No specific biological activity data found in the searched literature. | - | - |
| Methyl Benzoate | C₆H₅COOCH₃ | Cytotoxicity | Human embryonic kidney (HEK293), Colon carcinoma (CACO2), Neuroblastoma (SH-SY5Y) cells | LC₅₀ (HEK293): >11 mMLC₅₀ (CACO2): ~11 mMLC₅₀ (SH-SY5Y): >7.3 mM |
| Ethyl Benzoate | C₆H₅COOCH₂CH₃ | Cytotoxicity | Human embryonic kidney (HEK293), Neuroblastoma (SH-SY5Y) cells | More toxic than Methyl Benzoate (specific LC₅₀ values not provided in the source). |
| Vinyl Benzoate | C₆H₅COOCH=CH₂ | Cytotoxicity | Human embryonic kidney (HEK293), Neuroblastoma (SH-SY5Y) cells | Most toxic among the tested benzoates.LC₅₀ (HEK293): ~5.4 mMLC₅₀ (SH-SY5Y): ~6.1 mM |
| Various Fatty Acid Methyl Esters (FAMEs) | R-COOCH₃ | Insecticidal | Spodoptera frugiperda (Fall armyworm), Plutella xylostella (Diamondback moth) | A mixture of FAMEs from Ekebergia capensis showed the highest larval mortality against S. frugiperda (LD₅₀ 0.14 mg/kg). |
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted to evaluate the biological activity of this compound and its analogs.
Antimicrobial Activity Assay: Broth Microdilution Method
This method is suitable for determining the Minimum Inhibitory Concentration (MIC) of volatile compounds like this compound.
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial or fungal strains
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microplate reader
-
Positive control (known antimicrobial agent)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Preparation of Inoculum: Culture the microorganism overnight in the appropriate broth. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Serial Dilution: Prepare a series of twofold dilutions of the test compound in the broth medium directly in the 96-well plate.
-
Inoculation: Add the adjusted microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is the lowest concentration of the test compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Objective: To determine the concentration of the test compound that reduces the viability of a cell population by 50% (IC₅₀).
Materials:
-
Adherent or suspension cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value can be determined by plotting the cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a general experimental workflow for assessing biological activity and a hypothetical signaling pathway that could be investigated.
Caption: Experimental workflow for comparative biological activity screening.
Caption: Hypothetical signaling pathway for ester-induced apoptosis.
Conclusion and Future Directions
The current body of scientific literature lacks specific data on the biological activities of this compound. The comparative data presented here on related esters, particularly in the areas of cytotoxicity and insecticidal activity, suggest that this compound may possess similar properties. Future research should focus on systematic screening of this compound and its isomers for a range of biological activities, including antimicrobial, antifungal, cytotoxic, and insecticidal effects. The experimental protocols provided in this guide offer a robust framework for such investigations. Elucidating the mechanisms of action and potential signaling pathways involved will be crucial for understanding the full therapeutic or agrochemical potential of this and related unsaturated esters.
Safety Operating Guide
Proper Disposal of Methyl 2-Heptenoate: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of methyl 2-heptenoate, ensuring the safety of laboratory personnel and environmental protection.
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This compound, a flammable liquid, requires specific procedures to mitigate risks and ensure its safe management from use to final disposal. This guide provides a step-by-step operational plan for the proper disposal of this compound in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all relevant safety protocols are in place. This compound is a flammable liquid and should be handled with care in a well-ventilated area, preferably within a fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required.
Fire Safety:
-
Keep away from open flames, sparks, and other sources of ignition.
-
Ensure that a fire extinguisher (typically a dry chemical or carbon dioxide extinguisher) is readily accessible.
-
Use non-sparking tools when handling containers of this compound.
Step-by-Step Disposal Procedure
The disposal of this compound should follow a systematic process that includes waste collection, storage, and transfer to an approved waste management facility. For certain aqueous solutions, chemical treatment to hydrolyze the ester may be a viable pre-treatment step.
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.
-
Dedicated Waste Container: Collect waste this compound in a designated, properly labeled container. The container should be made of a material compatible with the chemical, such as glass or a suitable plastic.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard symbols (e.g., flammable liquid).
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams, such as strong acids, bases, or oxidizing agents.
Step 2: Secure Storage
Proper storage of the waste container is essential to prevent accidents and ensure compliance.
-
Storage Location: Store the waste container in a designated satellite accumulation area, such as a flammable waste cabinet. This area should be well-ventilated and away from heat and ignition sources.
-
Container Integrity: Ensure the container is tightly sealed to prevent the release of flammable vapors.
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks or spills.
Step 3: Chemical Treatment (Optional Pre-treatment for Aqueous Solutions)
For dilute aqueous solutions containing this compound, chemical hydrolysis (saponification) can be employed as a pre-treatment step to break down the ester. This process converts the ester into an alcohol (heptenol) and a salt of the carboxylic acid (heptenoate).
-
Reaction Setup: In a suitable reaction vessel within a fume hood, add the aqueous this compound solution.
-
Base Addition: Slowly add a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) while stirring. The concentration of the base will depend on the concentration of the ester.
-
Monitoring: The reaction may need to be gently heated to proceed at a reasonable rate. Monitor the reaction for completion (e.g., by checking the pH to ensure it remains basic).
-
Neutralization: After the reaction is complete, the resulting solution should be neutralized with a dilute acid (e.g., hydrochloric acid or sulfuric acid) before being collected as aqueous waste.
-
Waste Collection: The neutralized solution should be collected in a separate, properly labeled aqueous waste container.
It is crucial to note that this chemical treatment should only be performed by trained personnel with a thorough understanding of the reaction and safety precautions. The resulting aqueous waste may still be subject to hazardous waste regulations depending on its final composition and local regulations.
Step 4: Disposal through an Approved Facility
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company.
-
Contact Environmental Health and Safety (EHS): Follow your institution's or company's procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety department.
-
Documentation: Ensure all required waste disposal forms and manifests are completed accurately.
-
Incineration: Flammable liquids like this compound are typically disposed of via incineration at a permitted hazardous waste facility.[1]
Quantitative Data Summary
| Parameter | Value/Information | Source/Regulation |
| Hazard Class | Flammable Liquid | OSHA Hazard Communication Standard |
| Personal Protective Equipment | Goggles, Gloves, Lab Coat | General Laboratory Safety Guidelines |
| Storage Requirement | Flammable Waste Cabinet | NFPA 30, OSHA 29 CFR 1910.106 |
| Disposal Method | Incineration | Resource Conservation and Recovery Act (RCRA) |
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure and environmentally responsible research environment. Always consult your institution's specific safety and waste disposal guidelines.
References
Personal protective equipment for handling Methyl 2-heptenoate
Essential Safety and Handling Guide for Methyl 2-heptenoate
For Immediate Use by Laboratory Personnel
This guide provides critical safety, handling, and disposal information for this compound, tailored for research, scientific, and drug development professionals. The following procedures are designed to ensure the safe and effective use of this chemical in a laboratory setting.
Chemical Identification and Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | methyl (E)-hept-2-enoate, 2-Heptenoic acid methyl ester |
| CAS Number | 22104-69-4 |
| Molecular Formula | C₈H₁₄O₂[1][] |
| Molecular Weight | 142.20 g/mol [1] |
| Appearance | Colorless liquid (presumed) |
| Odor | Fruity/Characteristic (presumed based on similar esters) |
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for structurally similar compounds such as Methyl Heptanoate and other flammable esters, this compound should be handled as a flammable liquid that can cause skin and eye irritation.[3]
| Hazard | Required Personal Protective Equipment (PPE) |
| Flammable Liquid | Flame-retardant lab coat. Work in a well-ventilated area, preferably a chemical fume hood. Keep away from heat, sparks, and open flames.[4][5][6] |
| Skin Irritant | Chemically resistant gloves (e.g., nitrile).[6] |
| Eye Irritant | Chemical safety goggles or a face shield.[7] |
| Inhalation Risk | Use in a well-ventilated area or a chemical fume hood to avoid inhaling vapors.[3] |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Inspection:
-
Upon receipt, inspect the container for any signs of damage or leaks.
-
Verify that the label matches the product ordered.
-
Wear appropriate PPE (lab coat, gloves, safety goggles) during inspection.
2. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][7]
-
Keep in a designated flammables storage cabinet, away from heat, sparks, open flames, and strong oxidizing agents.[][4]
-
Ensure the storage area has adequate ventilation.
3. Preparation and Use:
-
Conduct all work with this compound inside a certified chemical fume hood to minimize inhalation exposure.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Ground and bond containers when transferring material to prevent static discharge.[5] Use only non-sparking tools.[5]
-
Avoid contact with skin, eyes, and clothing.[]
-
Wash hands thoroughly after handling.
4. Emergency Procedures:
-
Spills:
-
Evacuate the area and remove all ignition sources.[5]
-
Ventilate the area.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[4]
-
For large spills, contact your institution's environmental health and safety (EHS) department immediately.
-
-
Fire:
-
Use a dry chemical, CO₂, or alcohol-resistant foam extinguisher. Do not use a direct water jet as it may spread the fire.[4]
-
If the fire is large or cannot be controlled, evacuate the area and call for emergency services.
-
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][8] |
Disposal Plan
-
Waste Collection:
-
Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Do not mix with incompatible waste streams.
-
-
Disposal:
-
Dispose of chemical waste in accordance with all local, state, and federal regulations.
-
Contact your institution's EHS department for specific disposal procedures. Do not pour down the drain.[4]
-
Visual Safety Workflow
The following diagram illustrates the standard operating procedure for handling this compound, from initial preparation to final disposal, to ensure a safe laboratory environment.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
